molecular formula C4H3NO2 B108842 Isoxazole-5-carbaldehyde CAS No. 16401-14-2

Isoxazole-5-carbaldehyde

Cat. No.: B108842
CAS No.: 16401-14-2
M. Wt: 97.07 g/mol
InChI Key: GSIPOZWLYGLXDM-UHFFFAOYSA-N
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Description

Isoxazole-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C4H3NO2 and its molecular weight is 97.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIPOZWLYGLXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618397
Record name 1,2-Oxazole-5-carbaldehyde
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Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16401-14-2
Record name 1,2-Oxazole-5-carbaldehyde
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Record name 1,2-oxazole-5-carbaldehyde
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Foundational & Exploratory

Isoxazole-5-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isoxazole-5-carbaldehyde: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and structural properties, outlines common synthetic protocols for related structures, and discusses its significance as a precursor to a wide array of biologically active compounds.

Core Chemical and Structural Properties

This compound is a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom in adjacent positions, with a carbaldehyde group at the 5-position. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Structural and Physicochemical Data

The fundamental properties of this compound and a selection of its derivatives are summarized in the tables below. These tables facilitate a comparative analysis of how substitutions on the isoxazole ring influence the molecule's physical and chemical characteristics.

Table 1: Structural and Identification Data for this compound [1]

PropertyValue
IUPAC Name 1,2-oxazole-5-carbaldehyde
Synonyms 5-Formylisoxazole, 5-Isoxazolecarboxaldehyde
CAS Number 16401-14-2
Molecular Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol
SMILES C1=C(ON=C1)C=O
InChI Key GSIPOZWLYGLXDM-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of this compound [1]

PropertyValue
XLogP3-AA 0.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 97.016378338 Da
Topological Polar Surface Area 43.1 Ų
Complexity 74.1

Table 3: Physical Properties of Selected this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-(3-Fluorophenyl)this compoundC₁₀H₆FNO₂191.1678-85Off-white amorphous powder
3-(3-Methoxyphenyl)this compoundC₁₁H₉NO₃203.272-79Pale yellow needles
3-(3-Chlorophenyl)this compoundC₁₀H₆ClNO₂207.6286-92Off-white amorphous powder
3-Methylthis compoundC₅H₅NO₂111.10--

Spectroscopic Characterization

  • ¹H NMR: The proton on the isoxazole ring typically appears as a singlet. For derivatives, the chemical shifts and coupling constants of the protons on the substituent groups provide key structural information. In 3,5-disubstituted isoxazoles, the isoxazole proton (at C4) resonates as a singlet in the aromatic region[2].

  • ¹³C NMR: The carbon atoms of the isoxazole ring exhibit characteristic chemical shifts. In the unsubstituted isoxazole ring, the carbon atoms resonate at approximately 157.8 ppm, 149.1 ppm, and 103.6 ppm[3]. The aldehyde carbonyl carbon will appear significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. The C=N and C-O stretching vibrations of the isoxazole ring are also observable[4].

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, which for this compound is m/z 97.07[1]. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The isoxazole ring is a versatile scaffold, and its synthesis has been extensively studied. One of the most common and efficient methods for preparing isoxazole derivatives, particularly 3,4-disubstituted isoxazol-5(4H)-ones (which are tautomers of isoxazol-5-ols), is through a one-pot, three-component reaction.

General Experimental Protocol: Three-Component Synthesis of Isoxazol-5(4H)-ones

This method involves the condensation of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride. Various catalysts and reaction conditions, including green chemistry approaches, have been employed to improve yields and reaction times.

Materials:

  • Aldehyde derivative (1 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)

  • Solvent (e.g., water, 10 mL)

Procedure:

  • A mixture of the aldehyde, β-keto ester, hydroxylamine hydrochloride, and catalyst is prepared in the solvent.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the 3,4-disubstituted isoxazol-5(4H)-one.

This protocol is adaptable, with variations in catalysts and the use of ultrasound or microwave irradiation to enhance reaction rates[5][6].

experimental_workflow reagents Reactants: - Aldehyde - β-Keto Ester - Hydroxylamine HCl mixing Mixing in Solvent (e.g., Water) with Catalyst reagents->mixing reaction Reaction at Room Temperature (Monitored by TLC) mixing->reaction workup Filtration, Washing, and Drying reaction->workup product Pure Isoxazole Derivative workup->product

General workflow for the three-component synthesis of isoxazole derivatives.

Role in Drug Discovery and Development

This compound itself is not typically the final active pharmaceutical ingredient (API). Instead, its significance lies in its role as a key intermediate for the synthesis of a diverse range of biologically active molecules. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and clinical candidates[7].

Derivatives synthesized from this compound and related structures have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Certain isoxazole derivatives have shown potent anticancer activity against various cancer cell lines[8].

  • Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs)[8].

  • Antibacterial and Antifungal: Many isoxazole-containing compounds exhibit significant antimicrobial properties[8][9].

  • Antitubercular: Novel isoxazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis[8].

  • Antiviral and Anticonvulsant: The versatility of the isoxazole ring has led to the discovery of compounds with antiviral and anticonvulsant activities[5].

The aldehyde functional group at the 5-position is a key handle for chemical modification, allowing for the introduction of various pharmacophores to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds.

Role of this compound as a precursor to diverse bioactive compounds.

Conclusion

This compound is a fundamentally important heterocyclic compound for drug discovery and development. Its well-defined chemical and structural properties, coupled with versatile and efficient synthetic routes to its derivatives, make it an attractive starting point for the creation of novel therapeutic agents. The broad range of biological activities exhibited by isoxazole-containing molecules underscores the enduring importance of this scaffold in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their scientific endeavors.

References

Isoxazole-5-carbaldehyde spectroscopic data analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of isoxazole-5-carbaldehyde, a key heterocyclic aldehyde in organic synthesis and medicinal chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted this compound, this guide utilizes data from closely related derivatives to illustrate the principles of spectral interpretation and analysis. The methodologies and expected spectral features outlined herein serve as a valuable resource for researchers working with this and similar isoxazole-based compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of substituted isoxazole derivatives and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)
Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.5Singlet-
Isoxazole-H47.0 - 7.5Doublet~1.8
Isoxazole-H38.5 - 9.0Doublet~1.8

Note: The chemical shifts are estimates based on data from substituted isoxazoles and may vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
Carbon Expected Chemical Shift (δ, ppm)
Aldehyde C=O180 - 190
Isoxazole C5160 - 170
Isoxazole C3150 - 160
Isoxazole C4110 - 120

Note: These are approximate chemical shift ranges derived from data on various isoxazole derivatives.

Table 3: Infrared (IR) Spectroscopic Data
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H stretch (aldehyde)2820 - 2880 and 2720 - 2780Medium
C=O stretch (aldehyde)1690 - 1715Strong
C=N stretch (isoxazole)1580 - 1620Medium
C-H in-plane bend (isoxazole)1350 - 1450Medium
N-O stretch (isoxazole)900 - 950Medium to Strong
Table 4: Mass Spectrometry (MS) Data
Parameter Value
Molecular FormulaC₄H₃NO₂
Molecular Weight97.07 g/mol
Exact Mass97.0164 g/mol [1]
Expected Fragmentation
[M]+•97
[M-H]+96
[M-CO]+•69
[M-CHO]+68

Note: The fragmentation pattern is a prediction based on the structure and may vary with ionization technique.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid (if applicable): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum should be background-corrected. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Optimize the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

    • EI-MS: Introduce the sample (often via a gas chromatograph - GC, or a direct insertion probe) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and the major fragment ions. The high-resolution mass spectrum can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Structure Structural Information (Connectivity, Functional Groups) NMR->Structure IR->Structure MolWeight Molecular Weight & Formula MS->MolWeight Final Complete Structure Elucidation Structure->Final MolWeight->Final Data_Integration NMR NMR Data (¹H, ¹³C) - Proton/Carbon Environment - Connectivity (J-coupling) Structure This compound Structure NMR->Structure Provides carbon-hydrogen framework IR IR Data - Functional Groups (C=O, C=N, C-H) IR->Structure Confirms functional groups MS Mass Spec Data - Molecular Weight - Elemental Formula - Fragmentation MS->Structure Confirms molecular formula

References

A Technical Guide to the Synthesis, Characterization, and Application of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, found in numerous clinically approved drugs and biologically active compounds.[1][2] The versatility of the isoxazole ring allows for a wide range of structural modifications, leading to derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5] The isoxazole core is a key pharmacophore in drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[6][7]

This guide provides an in-depth overview of the prevailing synthetic strategies for novel isoxazole derivatives, the critical characterization techniques required for structural elucidation and purity confirmation, and a summary of their biological potential, with a focus on anticancer applications. Detailed experimental protocols and data presentation are included to assist researchers in the practical application of this knowledge.

Synthesis of Novel Isoxazole Derivatives

The construction of the isoxazole ring can be achieved through several reliable synthetic pathways. The most prominent methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine.[1][8][9]

Key Synthetic Strategies
  • 1,3-Dipolar Cycloaddition: This is one of the most efficient and widely used methods for constructing the isoxazole skeleton.[1] It involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8][10] The nitrile oxides are typically generated in situ from aldoximes using oxidizing agents or from hydroximoyl halides with a base to avoid their dimerization.[11] This method offers high regioselectivity and is tolerant of a wide range of functional groups.[12]

  • Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach, known as the Claisen isoxazole synthesis, involves the reaction of a 1,3-diketone or a related species like an α,β-unsaturated ketone with hydroxylamine.[9][13] The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[13] While effective, this method can sometimes lead to mixtures of regioisomers, although reaction conditions can be optimized to favor a single product.[9]

  • Synthesis from Chalcones: A popular variation of the condensation method involves using chalcones (α,β-unsaturated ketones) as the three-carbon precursor. Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone.[14][15] The subsequent reaction with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding isoxazoline, which can be oxidized to the isoxazole.[14][16]

General Synthetic Workflow Visualization

The diagram below illustrates a common workflow for the synthesis of isoxazole derivatives, starting from chalcone intermediates.

G Reactants Aromatic Aldehyde + Aromatic Ketone Base_Catalysis Claisen-Schmidt Condensation (Base) Reactants->Base_Catalysis Chalcone Intermediate: Chalcone Base_Catalysis->Chalcone Cyclization Cyclization with Hydroxylamine HCl Chalcone->Cyclization Isoxazole Crude Isoxazole Derivative Cyclization->Isoxazole Purification Purification (Recrystallization/Chromatography) Isoxazole->Purification Final_Product Pure Isoxazole Derivative Purification->Final_Product

Caption: General workflow for isoxazole synthesis via chalcones.
Experimental Protocol: Synthesis from a Chalcone Intermediate

This protocol provides a representative method for synthesizing a 3,5-disubstituted isoxazole derivative from a chalcone precursor.[15][16]

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve the appropriate aromatic ketone (10 mmol) and aromatic aldehyde (10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.

  • While stirring, add 10 mL of an aqueous potassium hydroxide solution (40% w/v) dropwise to the mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl until a precipitate forms.

  • Filter the solid chalcone product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Cyclization to form Isoxazole

  • Reflux a mixture of the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (7.5 mmol), and sodium acetate (7.5 mmol) in 40 mL of glacial acetic acid or ethanol for 6-8 hours.[15][16]

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • Pour the concentrated mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude isoxazole derivative by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final product.

Table of Synthetic Yields

The following table summarizes representative yields for isoxazole synthesis under different conditions.

PrecursorsMethodCatalyst/SolventYield (%)Reference
Chalcone + Hydroxylamine HClConventional HeatingSodium Acetate/Acetic Acid80-90[16]
Aldehyde + Alkyne + Hydroxylamine HClUltrasound IrradiationCAN / H₂O:ACN47-71[17]
β-enamino ketone + Hydroxylamine HClConventional HeatingPyridine70-95[9]
α-nitroketone + Alkenep-TsOH-mediated Cycloadditionp-TsOH / Toluene~77[10]

Characterization of Novel Isoxazole Derivatives

Confirming the structure and purity of newly synthesized compounds is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.[1][14]

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[18][19]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that help confirm the structure. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.[14][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as C=O, C=N, and N-O stretches, which are characteristic of the isoxazole ring and its substituents.[16][21]

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the calculated values for the proposed structure to confirm its empirical formula.[14][15]

  • X-Ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and stereochemistry in three dimensions.[1]

Logical Flow of Compound Characterization

The following diagram outlines the logical progression of experiments to confirm the identity and purity of a newly synthesized isoxazole derivative.

G Start Purified Synthetic Product TLC Purity Check (TLC/HPLC) Start->TLC MS Mass Spectrometry (MS/HRMS) TLC->MS If Pure NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR If Pure IR IR Spectroscopy TLC->IR If Pure Structure_Hypothesis Propose Structure MS->Structure_Hypothesis NMR->Structure_Hypothesis IR->Structure_Hypothesis Elemental Elemental Analysis Structure_Hypothesis->Elemental Check Consistency XRay Single Crystal X-Ray (If Crystalline) Structure_Hypothesis->XRay For Absolute Proof Confirm_Formula Confirm Formula Elemental->Confirm_Formula Final Structure Elucidated Confirm_Formula->Final If Match XRay->Final

Caption: Logical workflow for the characterization of synthesized compounds.
Protocol: Sample Preparation for NMR Analysis

  • Ensure the synthesized isoxazole derivative is pure and has been thoroughly dried to remove residual solvents.

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. The choice of solvent depends on the solubility of the compound.

  • Cap the tube and gently agitate or vortex until the sample is completely dissolved. If the sample is not fully soluble, it may need to be filtered through a small plug of glass wool into a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • Place the NMR tube into the spectrometer's spinner turbine, adjust the depth correctly, and insert it into the NMR probe for analysis.

Representative Characterization Data

The table below shows hypothetical but characteristic spectral data for a novel 3-phenyl-5-(4-chlorophenyl)isoxazole derivative.

TechniqueDataInterpretation
¹H NMR δ 7.80-7.95 (m, 4H), δ 7.45-7.60 (m, 5H), δ 7.05 (s, 1H)Aromatic protons from both phenyl rings and a characteristic singlet for the isoxazole C4-H.[14]
¹³C NMR δ 171.2, 162.8, 135.1, 130.5, 129.8, 129.3, 128.9, 127.5, 126.8, 98.5Carbons of the isoxazole ring (C3, C5, C4) and aromatic carbons.[18]
MS (EI) m/z (%): 269 [M⁺], 271 [M+2]⁺ (ratio ~3:1), 105, 77Molecular ion peak consistent with the formula C₁₅H₁₀ClNO. The isotopic pattern confirms one chlorine atom.
IR (KBr) ν (cm⁻¹): 3120 (Ar C-H), 1610 (C=N), 1590 (C=C), 1450 (isoxazole ring), 940 (N-O), 830 (p-subst. bend)Presence of aromatic rings, isoxazole nucleus, and N-O bond.[16]

Biological Activity and Anticancer Mechanisms

Isoxazole derivatives exhibit a remarkable range of biological activities.[6] Their anticancer potential is particularly noteworthy, with many derivatives showing potent activity against various cancer cell lines.[22][23][24]

Anticancer Activity

Novel isoxazole compounds have demonstrated significant cytotoxic effects against cancer cell lines including breast (MCF-7), cervical (HeLa), liver (Hep3B), and prostate (PC3).[19][23] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling proteins like Heat Shock Protein 90 (HSP90), or interference with tubulin polymerization.[24][25][26]

Table of Biological Data (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative isoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 2dHeLa18.62Cytotoxic[23]
Compound 2eHep3B~23Cytotoxic[23]
Compound 1K5620.071Antiproliferative[27]
Compound 2K5620.018Antiproliferative[27]
Compound 129HeLa0.91Anticancer[3]
Compound 130MCF-74.56Anticancer[3]
Signaling Pathway: Induction of Apoptosis

Many isoxazole-based anticancer agents function by triggering programmed cell death, or apoptosis. One proposed mechanism involves the inhibition of survival pathways, such as those regulated by NF-κB or HSP90, leading to the activation of the caspase cascade.[7][25]

cluster_drug Drug Action cluster_cell Cellular Response Isoxazole Isoxazole Derivative HSP90 HSP90 / NF-κB Isoxazole->HSP90 Inhibits Bcl2 Anti-apoptotic (Bcl-2) HSP90->Bcl2 Promotes Casp9 Caspase-9 HSP90->Casp9 Inhibits Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by an isoxazole derivative.

Conclusion

The isoxazole scaffold remains a privileged structure in modern drug discovery due to its synthetic accessibility and broad range of biological activities.[3][22] Advances in synthetic methodologies, including green chemistry approaches, continue to expand the chemical space of accessible derivatives.[17] The ongoing exploration of these novel compounds, supported by robust characterization and mechanistic studies, holds significant promise for the development of new therapeutic agents to address unmet medical needs, particularly in the field of oncology.[5][25]

References

An In-Depth Technical Guide to the Stability and Reactivity of the Isoxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in a wide array of therapeutic agents stems from its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic intermediate. This technical guide provides a comprehensive exploration of the stability and reactivity of the isoxazole ring, offering insights crucial for its effective application in drug design and development.

Stability of the Isoxazole Ring

The stability of the isoxazole ring is a key factor in its utility as a pharmacophore. It exhibits a delicate balance, being sufficiently stable to endure physiological conditions while also being susceptible to designed metabolic cleavage, which can be advantageous for prodrug strategies.

pH and Thermal Stability

The isoxazole ring's stability is significantly influenced by pH and temperature. Generally, it is relatively stable under acidic and neutral conditions but can undergo ring-opening reactions under basic conditions, a process that is accelerated at higher temperatures.

A notable example is the immunomodulatory drug leflunomide, where the isoxazole ring is stable at pH 4.0 and 7.4 at 25°C. However, at pH 10.0, it undergoes decomposition to its active metabolite, A771726. This decomposition is markedly faster at 37°C, with the half-life decreasing from 6.0 hours at 25°C to 1.2 hours at 37°C at pH 10.0.

ConditionTemperature (°C)Half-life (t½)
pH 4.025Stable
pH 7.425Stable
pH 10.0256.0 h
pH 4.037Stable
pH 7.4377.4 h
pH 10.0371.2 h

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

Photochemical Stability

The isoxazole ring is known to be photolabile. Upon exposure to UV irradiation, the weak N-O bond can cleave, leading to a rearrangement to an oxazole through an azirine intermediate[1]. This photochemical reactivity has been harnessed in the development of photo-cross-linkers for chemoproteomic studies[2]. The efficiency of this photoisomerization is dependent on the substituents on the isoxazole ring[3].

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial techniques for assessing the thermal stability of isoxazole-containing compounds. The decomposition of isoxazole has been studied, and it is known to produce major products like CO and CH₃CN in the temperature range of 850-1100 K. The activation energy for the thermal decomposition of ethanal, a related small molecule, has been determined to be 189 kJ/mol, highlighting the significant energy required for thermal breakdown[4]. The Arrhenius parameters, including activation energy (Ea) and the pre-exponential factor (A), provide quantitative measures of thermal stability and can be determined from TGA data.

CompoundActivation Energy (Ea)Pre-exponential Factor (A)
Bromination of Isoxazole50.97 kJ/mol1.3742 x 10¹⁰ M⁻¹s⁻¹

Table 2: Thermodynamic Parameters for the Bromination of Isoxazole[5]

Reactivity of the Isoxazole Ring

The isoxazole ring exhibits a rich and varied reactivity profile, making it a valuable synthon in organic chemistry. Its reactions are largely governed by the electron distribution within the ring and the inherent weakness of the N-O bond.

Reactivity towards Electrophiles

Electrophilic aromatic substitution is a key reaction of the isoxazole ring, with the C4 position being the most favorable site for attack. This is due to the directing effects of the ring heteroatoms.

Bromination: The kinetics of the bromination of isoxazole have been studied, revealing a second-order reaction. The rate constants and thermodynamic parameters have been determined, providing quantitative insight into its reactivity towards electrophiles[5].

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2881.83 x 10³
2932.75 x 10³
2984.08 x 10³
3036.00 x 10³
3088.70 x 10³

Table 3: Rate Constants for the Bromination of Isoxazole at Different Temperatures[5]

Other Electrophilic Reactions: Isoxazoles can also undergo other electrophilic reactions such as nitration and acylation, primarily at the C4 position.

Reactivity towards Nucleophiles and Ring-Opening Reactions

The presence of the weak N-O bond makes the isoxazole ring susceptible to nucleophilic attack, often leading to ring-opening. This reactivity is fundamental to the use of isoxazoles as "masked" functional groups in synthesis.

Base-Catalyzed Ring Opening: As mentioned earlier, bases can promote the cleavage of the isoxazole ring. The mechanism often involves the deprotonation at the C3 or C5 position, followed by the cleavage of the N-O bond.

Reductive Cleavage: The N-O bond can also be cleaved under reductive conditions, for example, using catalytic hydrogenation. This reaction typically yields β-aminoenones or related difunctional compounds.

Electrochemical Ring Opening: Isoxazoles with electron-withdrawing groups at the 4-position can undergo electrochemical N-O bond cleavage[6].

Cycloaddition Reactions

While the isoxazole ring itself is aromatic, substituted isoxazoles can participate in cycloaddition reactions, further highlighting their synthetic versatility.

pKa of Isoxazole

The basicity of the isoxazole ring is an important parameter influencing its behavior in biological systems and its reactivity. The pKa of the conjugate acid of isoxazole is approximately -3.0, indicating it is a very weak base[1]. The pKa values of substituted isoxazoles can vary depending on the electronic nature of the substituents.

HeterocyclepKa in Water
Isoxazole-3.0 (of conjugate acid)[1]
Pyrazole2.48
Imidazole6.95
1,2,3-Triazole1.17

Table 4: pKa Values of Isoxazole and Other Nitrogen Heterocycles[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the stability and reactivity of isoxazole-containing compounds.

Protocol for a Kinetic Study of Isoxazole Bromination

This protocol outlines a method for determining the rate of bromination of isoxazole using hydrodynamic voltammetry.

Materials:

  • Isoxazole

  • Molecular bromine (Br₂)

  • Potassium nitrate (KNO₃)

  • Buffer solution (pH 4.7)

  • Rotating platinum electrode (RPE)

  • Saturated calomel electrode (SCE)

  • Potentiostat

  • Galvanometer

Procedure:

  • Prepare stock solutions of isoxazole, Br₂, and KNO₃ in the buffer solution.

  • Set up the electrochemical cell with the RPE as the working electrode and the SCE as the reference electrode.

  • Apply a constant potential of 0.2 V to the RPE.

  • Initiate the reaction by mixing the isoxazole and Br₂ solutions in the electrochemical cell at a controlled temperature.

  • Monitor the diffusion current over time using the galvanometer. The decrease in current corresponds to the consumption of Br₂.

  • Calculate the concentration of Br₂ at different time points using a calibration curve.

  • Determine the reaction order and the rate constant by analyzing the concentration versus time data.

  • Repeat the experiment at different temperatures to determine the activation energy and other thermodynamic parameters using the Arrhenius equation.

Protocol for Assessing pH and Temperature Stability

This protocol describes a general method for evaluating the stability of an isoxazole-containing compound under various pH and temperature conditions, adapted from the study of leflunomide.

Materials:

  • Isoxazole-containing compound

  • Methanol

  • Buffer solutions of various pH (e.g., 4.0, 7.4, 10.0)

  • Acetonitrile

  • Internal standard for LC/MS-MS analysis

  • Shaking water bath

  • LC/MS-MS system

Procedure:

  • Prepare a stock solution of the isoxazole compound in methanol.

  • For each condition to be tested, incubate a known concentration of the compound in the appropriate buffer at the desired temperature in a shaking water bath.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction and precipitate proteins (if in a biological matrix) by adding the aliquot to a solution of acetonitrile containing a known concentration of an internal standard.

  • Analyze the samples by LC/MS-MS to quantify the disappearance of the parent compound and the appearance of any degradation products.

  • Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½) for each condition.

Protocol for Thermal Stability Analysis using TGA/DSC

This protocol provides a general procedure for assessing the thermal stability of an isoxazole derivative using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Materials:

  • Isoxazole-containing compound

  • TGA/DSC instrument

  • Inert gas (e.g., nitrogen)

  • Sample pans (e.g., aluminum)

Procedure:

  • Accurately weigh a small amount of the isoxazole compound (typically 1-10 mg) into a TGA/DSC pan.

  • Place the pan in the instrument's furnace.

  • Purge the furnace with an inert gas at a constant flow rate.

  • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample as a function of temperature (DSC).

  • The TGA curve will show the temperatures at which weight loss occurs, indicating decomposition.

  • The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) and decomposition.

  • From the TGA data, the onset temperature of decomposition can be determined, which is a measure of thermal stability.

  • By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Ozawa-Flynn-Wall or Kissinger methods.

Visualizing Reactivity and Synthetic Pathways

Graphviz diagrams can be used to visualize complex reaction mechanisms and synthetic workflows involving isoxazoles.

cluster_reactivity Key Reactivity Pathways of the Isoxazole Ring cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Ring Opening cluster_photochemical Photochemical Rearrangement Isoxazole Isoxazole Ring Intermediate_E Wheland-type Intermediate Isoxazole->Intermediate_E Intermediate_Nu Ring-opened Intermediate Isoxazole->Intermediate_Nu N-O bond cleavage Azirine Azirine Intermediate Isoxazole->Azirine N-O bond cleavage E_plus Electrophile (E⁺) E_plus->Isoxazole C4 attack Product_E 4-Substituted Isoxazole Intermediate_E->Product_E -H⁺ Nu_minus Nucleophile (Nu⁻) Nu_minus->Isoxazole Attack at C3/C5 Product_Nu Difunctional Product Intermediate_Nu->Product_Nu UV_light UV Light (hν) UV_light->Isoxazole Oxazole Oxazole Azirine->Oxazole Rearrangement

Caption: Key reactivity pathways of the isoxazole ring.

cluster_synthesis Multi-step Synthesis of a Fused Isoxazole Natural Product Analog start Starting Material (e.g., Substituted Aldehyde) step1 Formation of Oxime start->step1 Hydroxylamine step2 In situ Generation of Nitrile Oxide step1->step2 Oxidizing Agent (e.g., NCS) step3 Intramolecular [3+2] Cycloaddition step2->step3 Tethered Alkene product Fused Isoxazole Natural Product Analog step3->product

Caption: Workflow for a multi-step synthesis of a fused isoxazole.

cluster_qsar QSAR Workflow for Isoxazole Stability/Reactivity data Dataset of Isoxazole Derivatives with Known Stability/Reactivity Data descriptors Calculation of Molecular Descriptors (e.g., Electronic, Steric, Lipophilic) data->descriptors model Model Development (e.g., MLR, PLS) descriptors->model validation Model Validation (Internal and External) model->validation prediction Prediction of Stability/ Reactivity for Novel Isoxazole Derivatives validation->prediction

Caption: QSAR workflow for predicting isoxazole properties.

Conclusion

The isoxazole ring is a remarkable heterocyclic system with a finely tuned balance of stability and reactivity. Its susceptibility to ring-opening under specific conditions, coupled with its general stability under physiological pH, makes it an attractive component in drug design. A thorough understanding of its reactivity towards electrophiles and nucleophiles, its photochemical and thermal behavior, and the quantitative parameters that govern these processes is paramount for medicinal chemists. The experimental protocols and visualization workflows presented in this guide offer a framework for the systematic investigation and strategic application of the isoxazole scaffold in the development of novel and effective therapeutic agents.

References

Isoxazole-5-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Among the various functionalized isoxazoles, isoxazole-5-carbaldehyde stands out as a particularly versatile and valuable building block. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to aid researchers in its practical application.

Synthesis of Isoxazole-5-carbaldehydes

The preparation of isoxazole-5-carbaldehydes can be achieved through several synthetic routes, primarily involving the formylation of a pre-existing isoxazole ring or the cyclization of precursors already bearing the aldehyde or a masked aldehyde functionality.

One of the most common methods for introducing a formyl group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction .[6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to effect electrophilic substitution.[8][9] For example, 3-phenylisoxazole can be formylated to produce 3-phenylthis compound.

Another viable route is the oxidation of a 5-methylisoxazole derivative . Reagents such as selenium dioxide (SeO₂) are effective for this transformation, converting the methyl group into the corresponding aldehyde.

Furthermore, isoxazole-5-carbaldehydes can be synthesized through multi-component reactions , which allow for the rapid construction of the heterocyclic ring with the desired functionality in a single step. These reactions often involve the condensation of an α,β-unsaturated aldehyde, a hydroxylamine derivative, and a third component.

A general workflow for the synthesis of isoxazole-5-carbaldehydes is depicted below:

G cluster_synthesis Synthesis of this compound start Starting Materials isoxazole Substituted Isoxazole start->isoxazole Cyclization methyl_isoxazole 5-Methylisoxazole start->methyl_isoxazole Cyclization mcr_components Multi-component Reaction Precursors start->mcr_components isoxazole_5_carbaldehyde This compound isoxazole->isoxazole_5_carbaldehyde Vilsmeier-Haack Formylation (DMF, POCl₃) methyl_isoxazole->isoxazole_5_carbaldehyde Oxidation (e.g., SeO₂) mcr_components->isoxazole_5_carbaldehyde One-pot Cyclization

Caption: Synthetic routes to this compound.

Key Reactions and Applications

The aldehyde group of this compound is amenable to a wide range of chemical transformations, making it a cornerstone for the synthesis of more complex molecules.

Carbon-Carbon Bond Forming Reactions

Knoevenagel Condensation: Isoxazole-5-carbaldehydes readily undergo Knoevenagel condensation with active methylene compounds in the presence of a base.[2][10] This reaction is fundamental for the synthesis of various α,β-unsaturated systems, which are themselves valuable synthetic intermediates. The reaction typically proceeds in high yield and can be catalyzed by a variety of bases, from simple amines to solid-supported catalysts.[11]

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The aldehyde can be converted to an alkene through the Wittig reaction with phosphoranes or the Horner-Wadsworth-Emmons (HWE) reaction with phosphonate carbanions.[12][13] The HWE reaction is often preferred due to the water-soluble nature of the phosphate byproduct, which simplifies purification, and its tendency to form the (E)-alkene with high stereoselectivity.[12][14]

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithiums, to the aldehyde yields secondary alcohols.[15][16] These alcohols can then be further functionalized, for instance, by oxidation to the corresponding ketones.

Reduction and Oxidation

Reduction to Alcohols: The aldehyde can be easily reduced to the corresponding primary alcohol, (isoxazol-5-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[17][18][19] This transformation is often quantitative and serves to introduce a versatile hydroxymethyl group.

Oxidation to Carboxylic Acids: Oxidation of the aldehyde group provides isoxazole-5-carboxylic acids. These carboxylic acids are valuable intermediates for the synthesis of amides and esters, further expanding the synthetic utility of the isoxazole scaffold.

A summary of the key reactions of this compound is presented in the following diagram:

G cluster_reactivity Reactivity of this compound isoxazole_aldehyde This compound alkene Alkene Derivative isoxazole_aldehyde->alkene Wittig / HWE Reaction (Phosphorane / Phosphonate) sec_alcohol Secondary Alcohol isoxazole_aldehyde->sec_alcohol Grignard / Organolithium Addition (R-MgX / R-Li) prim_alcohol Primary Alcohol isoxazole_aldehyde->prim_alcohol Reduction (e.g., NaBH₄) carboxylic_acid Isoxazole-5-carboxylic Acid isoxazole_aldehyde->carboxylic_acid Oxidation alpha_beta_unsaturated α,β-Unsaturated System isoxazole_aldehyde->alpha_beta_unsaturated Knoevenagel Condensation (Active Methylene Compound, Base)

Caption: Key transformations of this compound.

Applications in Drug Discovery and Development

The versatility of this compound has been leveraged in the synthesis of numerous biologically active molecules. A notable example is its use as a key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[20][21] The isoxazole scaffold is a core component of several selective COX-2 inhibitors, and the ability to functionalize the 5-position via the carbaldehyde is crucial for modulating potency and selectivity.[5][22]

Furthermore, derivatives of this compound are precursors to compounds like Leflunomide, a disease-modifying antirheumatic drug (DMARD).[13][23] The synthesis of such drugs often involves the conversion of the aldehyde to other functional groups, highlighting the importance of this building block in accessing complex pharmaceutical targets.

The general synthetic strategy for the development of certain isoxazole-based COX-2 inhibitors from an this compound intermediate can be visualized as follows:

G cluster_drug_synthesis Synthesis of Isoxazole-based COX-2 Inhibitors isoxazole_aldehyde This compound Intermediate side_chain_alkene Alkene with Pharmacophoric Side Chain isoxazole_aldehyde->side_chain_alkene Wittig or HWE Reaction final_modification Further Functionalization side_chain_alkene->final_modification e.g., Reduction, Cyclization cox2_inhibitor COX-2 Inhibitor final_modification->cox2_inhibitor Final Assembly

Caption: Synthetic pathway to COX-2 inhibitors.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for key transformations involving isoxazole-5-carbaldehydes and related multi-component reactions leading to isoxazole derivatives.

Table 1: Synthesis of Isoxazol-5(4H)-one Derivatives via Multi-component Reaction

Aldehyde (R¹)β-Keto Ester (R²)CatalystSolventTimeYield (%)Reference
BenzaldehydeEthyl acetoacetateCitric AcidWater5 h90[24]
4-ChlorobenzaldehydeEthyl acetoacetateItaconic AcidWater15 min95[1]
4-MethoxybenzaldehydeEthyl acetoacetatePyruvic AcidWater--[1]
Thiophene-2-carbaldehydeEthyl 4-chloroacetoacetateCell-Pr-NH₂Water--[2]
1-Methyl-1H-pyrrole-2-carbaldehydeEthyl 4-chloroacetoacetateCell-Pr-NH₂Water--[2]

Table 2: Key Reactions of this compound Derivatives

Starting MaterialReagent(s)Reaction TypeProductYield (%)Reference
3-PhenylisoxazoleDMF, POCl₃Vilsmeier-Haack3-Phenylthis compound-[9]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydeHydroxylamine HCl, β-Keto EsterMulti-component3-Methyl-4-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)isoxazol-5(4H)-one80-82[1]
4-NitrobenzaldehydeNaBH₄, EthanolReduction(4-Nitrophenyl)methanol-[17]
AldehydesTriethyl phosphonoacetate, Et₃N, Li/Mg HalidesHWE Reactionα,β-Unsaturated Esters-[25]
3-Methylisoxazole-4,5-dicarboxylateGrignard ReagentsNucleophilic Addition5-Keto Derivatives-[16]

Experimental Protocols

General Procedure for the Three-Component Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones

To a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is added a catalytic amount of a suitable catalyst (e.g., citric acid, 1 mmol). The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.[24]

General Procedure for the Knoevenagel Condensation

An aromatic aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) are dissolved in a suitable solvent (e.g., ethanol, 4 mL). A catalytic amount of a base (e.g., piperidine or a few drops of a saturated aqueous solution of sodium bicarbonate) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[10][11][26]

General Procedure for the Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (1.1 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of a phosphonate (e.g., triethyl phosphonoacetate, 1.0 mmol) in anhydrous THF. The mixture is stirred at room temperature for 1 hour. The reaction is then cooled to 0 °C, and a solution of this compound (1.0 mmol) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12][13]

General Procedure for the Reduction of this compound with Sodium Borohydride

This compound (1.0 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask. The solution is cooled in an ice bath, and sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding alcohol, which can be further purified by column chromatography if necessary.[17][18][19]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the rich chemistry of its aldehyde functional group provide access to a vast array of complex molecular structures. The applications of this scaffold in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, underscore its significance in drug discovery and development. The methodologies and data presented in this guide are intended to serve as a practical resource for chemists to effectively utilize this compound in their synthetic endeavors.

References

The Isoxazole Core: A Technical Guide to Synthesis and Functionalization for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural features allow it to serve as a versatile scaffold in the design of therapeutic agents, influencing factors such as binding affinity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth review of the synthesis and functionalization of the isoxazole core, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the pursuit of novel therapeutics. Isoxazole-based molecules have shown a wide array of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

Core Synthesis Methodologies

The construction of the isoxazole ring can be achieved through several reliable and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of isoxazoles.[3] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide with an alkyne. The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl halides to avoid their dimerization into furoxans.

A variety of catalysts, including copper(I), can be employed to control the regioselectivity of the cycloaddition, typically favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[4]

Experimental Protocol: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

A representative procedure for the synthesis of 3,5-disubstituted isoxazoles is as follows:

  • To a stirred solution of the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a suitable solvent such as ethanol (5 mL), add copper(I) iodide (0.1 mmol, 10 mol%).

  • Add a mild oxidant, such as N-chlorosuccinimide (NCS) (1.2 mmol), portion-wise to the reaction mixture at room temperature.

  • The reaction is stirred for 4-12 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Quantitative Data for 1,3-Dipolar Cycloaddition

Alkyne (R1)Aldoxime (R2)Catalyst/ConditionsYield (%)Reference
PhenylacetyleneBenzaldehyde oximeCuI, NCS, EtOH, rt85-95[4]
1-Octyne4-Chlorobenzaldehyde oximeCuI, NCS, EtOH, rt78-88[4]
Propargyl alcoholCyclohexanecarboxaldehyde oximeCuI, NCS, EtOH, rt70-80[4]
Ethynyltrimethylsilane4-Methoxybenzaldehyde oximeCuI, NCS, EtOH, rt82-92[4]
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

The Claisen isoxazole synthesis, a classic method, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring. A significant challenge with unsymmetrical 1,3-diketones is the formation of regioisomeric mixtures. However, the use of β-enamino diketones can direct the initial attack of hydroxylamine, leading to a single major regioisomer.[3]

Experimental Protocol: Synthesis from a β-Diketone

  • A solution of the 1,3-dicarbonyl compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a solvent such as ethanol or acetic acid (10 mL) is prepared.

  • A base, such as sodium acetate or pyridine (1.5 mmol), is added, and the mixture is heated to reflux for 2-6 hours.

  • The reaction progress is monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the isoxazole.

Quantitative Data for Condensation Reactions

1,3-Dicarbonyl CompoundConditionsYield (%)Reference
AcetylacetoneNH2OH·HCl, NaOAc, EtOH, reflux80-90[6]
BenzoylacetoneNH2OH·HCl, Pyridine, EtOH, reflux75-85 (mixture of regioisomers)[6]
DibenzoylmethaneNH2OH·HCl, AcOH, reflux88-95[6]
Ethyl acetoacetateNH2OH·HCl, NaOAc, EtOH, reflux70-80[6]

Functionalization of the Isoxazole Ring

The isoxazole ring can be functionalized at its C3, C4, and C5 positions, allowing for the introduction of diverse substituents to modulate biological activity.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the isoxazole core, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with palladium and rhodium, has enabled the arylation, alkenylation, and alkylation of isoxazole C-H bonds.

Experimental Protocol: Palladium-Catalyzed C-H Arylation

  • To a mixture of the isoxazole (1.0 mmol), aryl halide (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (5 mol%) in a suitable solvent (e.g., DMA or toluene), add a ligand (e.g., P(o-tolyl)3, 10 mol%) and a base (e.g., K2CO3, 2.0 mmol).

  • The reaction mixture is heated at 100-140 °C for 12-24 hours under an inert atmosphere.

  • After cooling, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • Purification by column chromatography affords the C-H arylated isoxazole.

Cross-Coupling Reactions

Halogenated isoxazoles are versatile intermediates for a variety of cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Experimental Protocol: Suzuki Cross-Coupling of a 4-Iodoisoxazole

  • In a flask, combine the 4-iodoisoxazole (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Na2CO3, 2.0 mmol).

  • Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • The mixture is degassed and then heated to 80-100 °C under an inert atmosphere for 4-12 hours.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The organic extracts are combined, dried, and concentrated.

  • The product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The versatility of the isoxazole scaffold has led to its incorporation into a wide range of biologically active molecules that modulate various signaling pathways.

Isoxazoles in Kinase Inhibition

Many isoxazole derivatives have been developed as potent kinase inhibitors, targeting key enzymes in cancer and inflammatory signaling pathways. For example, some diaryl isoxazoles act as dual inhibitors of p38α MAP kinase and CK1δ.[4]

Kinase_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS p38_MAPK p38 MAP Kinase Receptor_Tyrosine_Kinase->p38_MAPK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors p38_MAPK->Transcription_Factors CK1d CK1δ CK1d->Transcription_Factors Isoxazole_Inhibitor Diaryl Isoxazole Inhibitor Isoxazole_Inhibitor->p38_MAPK Isoxazole_Inhibitor->CK1d Gene_Expression Gene Expression (Proliferation, Angiogenesis, Inflammation) Transcription_Factors->Gene_Expression

Figure 1. Inhibition of kinase signaling pathways by diaryl isoxazole derivatives.
Experimental Workflow for Isoxazole Library Synthesis

The development of efficient synthetic methodologies allows for the creation of diverse isoxazole libraries for high-throughput screening. A typical workflow involves the parallel synthesis of a core isoxazole scaffold followed by diversification through various functionalization reactions.

Library_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_functionalization Diversification cluster_screening Screening & Analysis Starting_Materials Select Diverse Alkynes & Aldoximes Parallel_Synthesis Parallel 1,3-Dipolar Cycloaddition Starting_Materials->Parallel_Synthesis Core_Scaffolds Library of Core Isoxazole Scaffolds Parallel_Synthesis->Core_Scaffolds Functionalization Parallel Functionalization (e.g., Suzuki, C-H Arylation) Core_Scaffolds->Functionalization Diverse_Library Diverse Isoxazole Library Functionalization->Diverse_Library Purification Purification & QC (HPLC, LC-MS) Diverse_Library->Purification HTS High-Throughput Screening Purification->HTS Hit_Identification Hit Identification & SAR Analysis HTS->Hit_Identification

Figure 2. A typical workflow for the combinatorial synthesis and screening of an isoxazole library.

Conclusion

The isoxazole moiety continues to be a privileged scaffold in drug discovery, offering a robust platform for the development of novel therapeutic agents. A deep understanding of the diverse synthetic methodologies and functionalization strategies is crucial for medicinal chemists to fully exploit the potential of this versatile heterocycle. This guide has provided a comprehensive overview of key synthetic protocols, quantitative data, and the biological context of isoxazole-containing compounds. By leveraging these insights, researchers can continue to innovate and design the next generation of isoxazole-based drugs to address unmet medical needs.

References

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its electronic nature and ability to serve as a bioisosteric replacement for other functional groups, have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the isoxazole core in drug discovery, detailing its synthesis, biological evaluation, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is underscored by its presence in a range of clinically approved drugs with varied therapeutic applications.[1][2] These include the antibacterial agent sulfamethoxazole , the selective COX-2 inhibitor and anti-inflammatory drug valdecoxib , and the immunomodulatory drug leflunomide .[2][3] The continued exploration of isoxazole derivatives stems from their broad biological activities, which encompass anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][4][5][6]

Quantitative Bioactivity of Isoxazole Derivatives

The potency of isoxazole-containing compounds has been quantified across various biological targets. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Monoterpene IsoxazolineDerivative 16cHT1080 (Fibrosarcoma)9.02[7]
Diosgenin-Isoxazole HybridCompound 24MCF-7 (Breast Cancer)9.15 ± 1.30[7]
Diosgenin-Isoxazole HybridCompound 24A549 (Lung Cancer)14.92 ± 1.70[7]
Curcumin-Isoxazole HybridCompound 40MCF-7 (Breast Cancer)3.97[7]
3,4-IsoxazolediamideCompound 30Various solid and hematological tumorsLow nanomolar range[8]
Indole-Isoxazole HybridCompound 26Huh7 (Hepatocellular Carcinoma)-[9]

Table 2: Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole Derivative C6-0.55 ± 0.03-[10]
Isoxazole Derivative C5-0.85 ± 0.04-[10]
Isoxazole Derivative C3-0.93 ± 0.01-[10]
2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3)-0.95-[11]
S-methyl-5-(4-methoxyphenyl)-isoxazole-4-carbothioate (IXZ1)-0.57 - 0.72186.8 - 242.4[11]
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2)>64.20.48132.83[12]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)Escherichia coli95[13]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)Escherichia coli110[13]
N3, N5-di(substituted)isoxazole-3,5-diamine (178d)Escherichia coli117[13]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)Staphylococcus aureus95[13]
N3, N5-di(substituted)isoxazole-3,5-diamine (178d)Staphylococcus aureus100[13]
Isoxazole derivative 3c (chloro substitution)Various bacteria and fungi-[14]
Isoxazole derivative 14f, 15e, 15fCandida spp.-[15]
Isoxazole derivative PUB14Candida albicans-[16]
Isoxazole derivative PUB17Candida albicans-[16]

Key Signaling Pathways Modulated by Isoxazole Derivatives

A critical aspect of drug development is understanding the molecular mechanisms through which a compound exerts its therapeutic effect. Isoxazole derivatives have been shown to modulate several key signaling pathways implicated in various diseases.

Leflunomide and De Novo Pyrimidine Synthesis Inhibition

The immunomodulatory effects of Leflunomide's active metabolite, teriflunomide, are primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[17][18][19] This pathway is crucial for the proliferation of activated lymphocytes, which have a high demand for pyrimidines for DNA and RNA synthesis.[17][18] By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest at the G1 phase and thereby suppressing the immune response.[18]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Processes Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Leflunomide Leflunomide (Teriflunomide) Leflunomide->Dihydroorotate

Mechanism of action of Leflunomide.
Isoxazole Derivatives as COX-2 Inhibitors

Certain isoxazole-containing molecules, such as valdecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] By selectively inhibiting COX-2, these drugs reduce the production of pro-inflammatory prostaglandins without significantly affecting the gastrointestinal tract, a common side effect of non-selective COX inhibitors.

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins PGES Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor Isoxazole COX-2 Inhibitor (e.g., Valdecoxib) COX2_Inhibitor->Arachidonic_Acid

COX-2 inhibition by isoxazole derivatives.
HSP90 Inhibition by Isoxazole Analogs

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[2] Several isoxazole derivatives have been developed as potent HSP90 inhibitors.[16] These inhibitors bind to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone activity.[2] This leads to the misfolding and subsequent degradation of HSP90 client proteins, such as HER2, EGFR, Akt, and Raf-1, via the ubiquitin-proteasome pathway, ultimately resulting in cancer cell death.[2]

G HSP90 HSP90 Functional_Oncoproteins Functional Oncoproteins HSP90->Functional_Oncoproteins Ubiquitin_Proteasome_System Ubiquitin-Proteasome System HSP90->Ubiquitin_Proteasome_System Inhibition leads to client protein misfolding Client_Proteins Oncogenic Client Proteins (e.g., HER2, Akt, Raf-1) Client_Proteins->HSP90 Client_Proteins->Ubiquitin_Proteasome_System Cancer_Cell_Survival Cancer Cell Survival & Proliferation Functional_Oncoproteins->Cancer_Cell_Survival Degraded_Proteins Degraded Proteins Ubiquitin_Proteasome_System->Degraded_Proteins Apoptosis Apoptosis Degraded_Proteins->Apoptosis HSP90_Inhibitor Isoxazole HSP90 Inhibitor HSP90_Inhibitor->HSP90

HSP90 inhibition and client protein degradation.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of isoxazole derivatives and their biological evaluation.

Synthesis of 3,5-Disubstituted Isoxazoles

A common method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne.

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Terminal alkyne

  • Appropriate solvent (e.g., Chloroform/Urea in a 1:2 ratio)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (2 mmol) in the chosen solvent (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

  • Stir the resulting mixture at 50 °C for one hour to form the aldoxime.

  • Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50 °C for three hours to generate the nitrile oxide in situ.

  • Add the terminal alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.[20][21]

Synthesis of 3,4-Disubstituted Isoxazoles

An effective, metal-free approach for synthesizing 3,4-disubstituted isoxazoles involves an enamine-triggered [3+2] cycloaddition.

Materials:

  • Aldehyde

  • N-hydroximidoyl chloride

  • Triethylamine

  • Pyrrolidine (catalyst)

  • Dichloromethane (solvent)

  • Oxidizing agent (e.g., m-CPBA)

Procedure:

  • Dissolve pyrrolidine (0.88 mmol) and triethylamine (0.4 mmol) in dichloromethane (4 mL) and cool the mixture to 0 °C.

  • Slowly add a solution of the aldehyde (0.4 mmol) in dichloromethane (1 mL) to the cooled mixture.

  • After stirring for 10 minutes, add a solution of the N-hydroximidoyl chloride (0.44 mmol) in dichloromethane (1 mL) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent and treat with an oxidizing agent to yield the 3,4-disubstituted isoxazole.

  • Purify the final product by column chromatography.[3][10][17][18]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell line

  • Complete culture medium

  • 96-well plates

  • Isoxazole test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the isoxazole test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[22]

In Vitro Antibacterial Activity (Broth Microdilution Method for MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth

  • 96-well microtiter plates

  • Isoxazole test compound

  • Standard antibiotic (e.g., Cloxacillin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the isoxazole test compound in Mueller-Hinton broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[13]

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile nucleus in the landscape of drug discovery. Its synthetic tractability, coupled with the ability to modulate a wide range of biological targets, ensures its enduring importance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the pivotal aspects of isoxazole-based drug discovery, from synthetic methodologies and biological evaluation to the elucidation of their mechanisms of action. The presented data and visualizations serve as a foundational resource for researchers dedicated to harnessing the immense therapeutic potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

One-Pot Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The described multicomponent reaction strategy offers high atom economy, operational simplicity, and the ability to generate diverse molecular libraries, making it a valuable tool for therapeutic agent development.[1][3]

Core Reaction: Three-Component Condensation

The primary synthetic route involves a one-pot, three-component cyclocondensation reaction between a β-keto ester, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes.[4][5] This method is notable for its efficiency and adherence to the principles of green chemistry, often utilizing environmentally benign solvents like water and mild reaction conditions.[6][7]

General Reaction Scheme

A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), and an aldehyde (1 mmol) are reacted in the presence of a catalyst in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product typically precipitates and can be isolated by simple filtration, followed by washing and drying.[6][8]

Experimental Protocols

Several catalytic systems have been successfully employed for this transformation, each offering specific advantages. Below are detailed protocols for selected methods.

Protocol 1: Amine-Functionalized Cellulose Catalyzed Synthesis in Water

This method utilizes a green and recyclable catalyst, propylamine-functionalized cellulose (Cell-Pr-NH2), in water at room temperature.[6][8]

Materials:

  • β-keto ester (e.g., ethyl acetoacetate, ethyl 4-chloroacetoacetate)

  • Hydroxylamine hydrochloride

  • Aryl/heteroaryl aldehyde

  • Propylamine-functionalized cellulose (Cell-Pr-NH2) catalyst

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), the aldehyde derivative (1 mmol), and propylamine-functionalized cellulose (14 mg) in water (10 mL).[6]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC analysis.

  • Upon completion, collect the formed precipitate by filtration.

  • Wash the precipitate with ethanol (3 x 10 mL).

  • Air-dry the solid to obtain the pure 3,4-disubstituted isoxazol-5(4H)-one.[6]

Protocol 2: L-Valine Catalyzed Synthesis in Ethanol

This protocol employs the readily available amino acid L-valine as an organocatalyst in ethanol under reflux conditions, often resulting in very short reaction times.[3]

Materials:

  • Alkyl acetoacetate (e.g., ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Aromatic aldehyde

  • L-valine

  • Ethanol

Procedure:

  • To a mixture of the alkyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and the aromatic aldehyde (1 mmol) in ethanol (4 mL), add L-valine (10 mol%).[3]

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC. Most substrates react within 4 minutes.[3]

  • After completion, filter the reaction mixture.

  • Wash the collected crude product with cold ethanol to yield the pure product.[3]

Protocol 3: Nano-MgO Catalyzed Synthesis in Water

This method utilizes magnesium oxide nanoparticles (nano-MgO) as a heterogeneous catalyst in an aqueous medium at room temperature.[9][10]

Materials:

  • β-oxoester

  • Hydroxylamine hydrochloride

  • Aryl/heteroaryl aldehyde

  • Nano-MgO (3 mol%)

  • Water

Procedure:

  • Synthesize nano-MgO via precipitation and hydrothermal treatment of an aqueous salt solution.[10]

  • In a suitable vessel, combine the β-oxoester (1 mmol), hydroxylamine hydrochloride (1 mmol), the aldehyde (1 mmol), and nano-MgO (3 mol%) in water.[9][10]

  • Stir the reaction mixture at room temperature.

  • Upon completion of the reaction, the product can be isolated. The catalyst can be recovered for reuse.[10]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts reaction time and yield. The following table summarizes the performance of various catalysts for the synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.

CatalystSolventTemperatureTime (min)Yield (%)Reference
Cell-Pr-NH2WaterRoom Temp.2598[6]
L-ValineEthanolReflux< 495[3]
TBAPWaterRoom Temp.3593[4]
Sodium OxalateWaterRoom Temp.5090[4]
GlycineWaterRoom Temp.4592[4]
Nano-MgOWaterRoom Temp.-High[9][10]
NoneWaterRoom Temp.12055[4]

Reaction Mechanism and Experimental Workflow

The reaction is proposed to proceed through a series of steps initiated by the formation of hydroxylamine, which then reacts with the β-keto ester to form an oxime intermediate. This intermediate cyclizes to a 3-substituted-isoxazol-5(4H)-one, which then undergoes a Knoevenagel condensation with the aldehyde to furnish the final 3,4-disubstituted product.[6]

Below is a DOT script representation of the general experimental workflow.

G cluster_workflow Experimental Workflow: One-Pot Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones reagents Combine Reactants: - β-Keto Ester (1 mmol) - Hydroxylamine HCl (1 mmol) - Aldehyde (1 mmol) - Catalyst reaction Stir at Specified Temperature and Time reagents->reaction monitoring Monitor by TLC reaction->monitoring isolation Filter Precipitate monitoring->isolation Reaction Complete washing Wash with Ethanol isolation->washing drying Air Dry Product washing->drying product Pure 3,4-Disubstituted Isoxazol-5(4H)-one drying->product

Caption: General workflow for the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

The following diagram illustrates the proposed signaling pathway for the reaction.

G cluster_mechanism Proposed Reaction Mechanism start β-Keto Ester + Hydroxylamine HCl oxime Oxime Intermediate (A) start->oxime Oximation catalyst Catalyst catalyst->oxime cyclization Cyclization oxime->cyclization isoxazolone 3-Substituted-isoxazol-5(4H)-one (B) cyclization->isoxazolone enolization Enolization isoxazolone->enolization enol Enol Intermediate (C) enolization->enol condensation Knoevenagel Condensation enol->condensation aldehyde Aldehyde aldehyde->condensation product 3,4-Disubstituted Isoxazol-5(4H)-one condensation->product

Caption: Proposed mechanism for the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.

References

Green Synthesis of Isoxazole Derivatives in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates.[1][2][3] However, traditional synthetic routes often employ harsh conditions and hazardous organic solvents, posing significant environmental concerns.[1][4] This has led to the development of green synthetic methodologies that prioritize sustainability through the use of aqueous media, improved energy efficiency, and safer reagents.[1][5] These application notes provide detailed protocols for the green synthesis of isoxazole derivatives in water, leveraging techniques such as ultrasound irradiation and catalyst-free conditions.

Applications in Drug Development

Isoxazole derivatives exhibit a broad spectrum of biological activities, making them highly valuable in drug discovery.[2][3][6] Their diverse pharmacological profiles include:

  • Anticancer Agents: Certain isoxazole-based compounds have shown potent antiproliferative properties against various cancer cell lines.[2]

  • Antimicrobial Activity: The isoxazole ring is a key feature in several antibacterial and antifungal agents.[2][6]

  • Anti-inflammatory Effects: Isoxazole derivatives have been investigated for their potential to inhibit key inflammatory pathways.[6][7]

  • Neuroprotective Properties: Some derivatives have demonstrated potential in treating neurodegenerative disorders.[3][8]

The use of green chemistry principles in the synthesis of these vital compounds not only minimizes environmental impact but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.

Experimental Protocols

Herein, we provide detailed protocols for two distinct and efficient green synthetic methods for preparing isoxazole derivatives in aqueous media.

Protocol 1: Ultrasound-Assisted One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol outlines a highly efficient, ultrasound-assisted, one-pot condensation reaction involving an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride in water.[1][9][10] Sonochemistry, the application of ultrasound to chemical reactions, accelerates reaction rates and improves yields through acoustic cavitation.[1][9]

Materials:

  • Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst (optional, e.g., pyridine (2 mol%) or itaconic acid (10 mol%))[10]

  • Water (10 mL)

  • Ethanol (for recrystallization)

  • 50 mL round-bottom flask

  • Ultrasonic bath or probe (typically 25-40 kHz)[10][11]

  • Magnetic stirrer

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst (if any).[10]

  • Solvent Addition: Add 10 mL of water to the flask.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath maintained at a specific temperature (e.g., 50°C).[10]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. Reactions are typically complete within 15-30 minutes.[1][10]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. If necessary, recrystallize the crude product from ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[1]

Protocol 2: Catalyst-Free Synthesis of 5-Arylisoxazole Derivatives in Aqueous Media

This protocol describes a simple and environmentally benign method for the synthesis of 5-arylisoxazole derivatives from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water, without the need for a catalyst.[4][12]

Materials:

  • 3-(Dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Water (5 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reactant Combination: In a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and 5 mL of water.[4]

  • Reaction Conditions: Stir the mixture at 50°C for 2 hours.[4]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product will precipitate from the aqueous solution. Collect the precipitate by suction filtration to yield the pure 5-arylisoxazole derivative.[4]

Data Presentation

The following tables summarize the quantitative data for the described green synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Stirring for Vitamin B1-Catalyzed Isoxazole Synthesis[1]

EntryAldehydeMethodTime (min)Yield (%)
14-ChlorobenzaldehydeUltrasound3092
24-ChlorobenzaldehydeConventional Stirring18075
34-MethylbenzaldehydeUltrasound3590
44-MethylbenzaldehydeConventional Stirring18072
54-MethoxybenzaldehydeUltrasound3095
64-MethoxybenzaldehydeConventional Stirring18078

Table 2: Catalyst-Free Synthesis of 5-Arylisoxazole Derivatives in Water[4]

EntryAryl GroupTime (h)Yield (%)
14-Chlorophenyl295
24-Bromophenyl294
34-Fluorophenyl292
44-Methylphenyl290
54-Methoxyphenyl288
6Phenyl285

Visualizations

The following diagrams illustrate the experimental workflow for the green synthesis of isoxazole derivatives and the fundamental 1,3-dipolar cycloaddition reaction.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aromatic Aldehyde, β-Ketoester, Hydroxylamine HCl Ultrasound Ultrasonic Irradiation Reactants->Ultrasound Mix in Flask Solvent Aqueous Medium Solvent->Ultrasound Precipitation Precipitation Ultrasound->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure Isoxazole Derivative Recrystallization->Pure_Product

Caption: Workflow for Ultrasound-Assisted Isoxazole Synthesis.

cycloaddition_mechanism cluster_reactants Reactants cluster_product Product NitrileOxide Nitrile Oxide (in situ generated) Isoxazole Isoxazole Ring NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne/Alkene Alkyne->Isoxazole

Caption: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Isoxazole-Based Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazole-based molecules, a critical scaffold in medicinal chemistry, utilizing ultrasound irradiation.[1][2][3] Ultrasound-assisted synthesis, a cornerstone of sonochemistry, offers a green and efficient alternative to traditional synthetic methods.[1][2][4] This technique leverages acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—to create localized hot spots with extreme temperatures and pressures, thereby accelerating reaction rates, improving yields, and often enabling milder reaction conditions.[1][2][5][6]

Principle of Sonochemical Synthesis

The application of high-frequency sound waves (>20 kHz) to a liquid medium induces the phenomenon of acoustic cavitation. The violent collapse of cavitation bubbles generates localized hotspots with transient temperatures reaching up to 5000 K and pressures up to 1000 atm.[2] This intense energy input enhances mass transfer and dramatically accelerates chemical reactions.[2] In the context of isoxazole synthesis, sonochemistry facilitates various transformations, including multi-component reactions and 1,3-dipolar cycloadditions, leading to significantly shorter reaction times and higher efficiency compared to conventional heating methods.[1][4]

Advantages of Ultrasound-Assisted Isoxazole Synthesis

  • Accelerated Reaction Rates: Sonication can dramatically reduce reaction times from hours to minutes.[1][2][7]

  • Improved Yields: Higher product yields are often achieved due to enhanced reaction kinetics and reduced byproduct formation.[1][2][4]

  • Greener Chemistry: The use of hazardous solvents can often be minimized or replaced with aqueous media, aligning with the principles of green chemistry.[1][4]

  • Milder Conditions: Reactions can frequently be conducted at lower temperatures, preserving thermally sensitive functional groups.[2]

  • Operational Simplicity: The experimental setup is relatively straightforward, often utilizing a standard ultrasonic bath or probe.[1]

Data Presentation: Comparative Analysis of Synthetic Protocols

The following tables summarize quantitative data from various ultrasound-assisted synthetic protocols for different isoxazole derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones [2]

Aldehydeβ-KetoesterCatalyst (mol%)SolventTime (min)Yield (%)Reference
Aromatic AldehydeEthyl AcetoacetateItaconic Acid (10)H₂O1595[8]
Aromatic AldehydeMethyl AcetoacetatePyridine (2)H₂O/Ethanol15-3082-96[8]
Benzaldehyde DerivativesEthyl AcetoacetatePyruvic Acid (5)Aqueous MediumNot specifiedNot specified[1]
Aromatic Aldehydesβ-ketoestersFe₃O₄@MAP-SO₃H (20 mg)Ethanol-Water (1:3)2092[1]

Table 2: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

Starting MaterialsCatalyst/ReagentSolventUltrasound ParametersTimeYield (%)Reference
Hydroxylamine hydrochloride, 4-methoxybenzaldehyde, terminal alkyneCuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂O (1:1)40 kHz (bath), 20 kHz (probe)60 minNot specified[1][3][4]
Aldehydes, alkynes-sulfonamidesCeric Ammonium Nitrate (CAN)H₂O/Acetonitrile (2:1)Not specifiedNot specifiedNot specified[1]

Table 3: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides [7]

AldehydePrimary AmineCatalyst SystemSolventUltrasound ParametersTime (min)Yield (%)
Aromatic AldehydesVariousCaCl₂/K₂CO₃H₂OSonotrode: 20 kHz, 130 W; Bath: 37 kHz, 280 W13-1775-96

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones[2]

This protocol describes a highly efficient, ultrasound-assisted, one-pot condensation reaction involving an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)[2]

  • Hydroxylamine hydrochloride (1.2 mmol)[2]

  • Catalyst (e.g., itaconic acid, 10 mol% or pyridine, 2 mol%)[2]

  • Solvent (e.g., H₂O or an ethanol/water mixture)[2]

  • 50 mL round-bottom flask

  • Ultrasonic bath or probe (typically 25-40 kHz)[2]

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the selected catalyst.[2]

  • Solvent Addition: Add the appropriate solvent system (e.g., 10 mL of H₂O or an ethanol/water mixture).[2]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath or immerse a sonication probe into the mixture. Irradiate the mixture at a specified temperature (e.g., 50°C) and frequency.[2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Reactions are typically complete within 15-30 minutes.[2]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. Collect the precipitate by filtration.[2]

  • Purification: Wash the collected solid with cold water or ethanol to remove impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[2]

Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides[7]

This protocol details an advanced, one-pot, five-component reaction for the synthesis of complex isoxazole derivatives under ultrasonic irradiation.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Propargyl bromide

  • Saccharin

  • Hydroxylamine hydrochloride

  • CaCl₂/K₂CO₃ catalytic system

  • Water

  • Round-bottom flask

  • Ultrasonic probe (sonotrode) or bath

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reactant Combination: In a round-bottom flask, combine the aromatic aldehyde, primary amine, propargyl bromide, saccharin, hydroxylamine hydrochloride, and the CaCl₂/K₂CO₃ catalytic system.

  • Solvent Addition: Add water as the solvent.[2]

  • Ultrasonic Irradiation: Immerse a sonotrode into the reaction mixture or place the flask in an ultrasonic bath. Irradiate at the specified frequency and power (e.g., sonotrode at 20 kHz, 130 W or bath at 37 kHz, 280 W) at 25°C.[7] The use of a sonotrode probe is reported to be more efficient than a standard ultrasonic bath.[2][7]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 13-17 minutes.[2][7]

  • Work-up and Isolation: Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.[2]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure isoxazole-secondary sulfonamide.[2]

Visualizations

experimental_workflow_protocol_1 cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine: Aromatic Aldehyde β-Ketoester Hydroxylamine HCl Catalyst solvent Add Solvent (e.g., H₂O) start->solvent ultrasound Ultrasonic Irradiation (25-40 kHz, 50°C) solvent->ultrasound monitoring Monitor by TLC (15-30 min) ultrasound->monitoring cool Cool to RT monitoring->cool filter Filter Precipitate cool->filter wash Wash with Cold Water/Ethanol filter->wash recrystallize Recrystallize (if necessary) wash->recrystallize end Pure Product recrystallize->end signaling_pathway_sonochemistry cluster_ultrasound Ultrasonic Irradiation (>20 kHz) cluster_cavitation Acoustic Cavitation cluster_effects Physicochemical Effects cluster_outcome Chemical Reaction ultrasound Ultrasound Waves bubble_formation Bubble Formation & Growth ultrasound->bubble_formation Induces bubble_collapse Violent Bubble Collapse bubble_formation->bubble_collapse Leads to hot_spots Localized Hot Spots (~5000 K, ~1000 atm) bubble_collapse->hot_spots Generates mass_transfer Enhanced Mass Transfer bubble_collapse->mass_transfer Causes reaction_acceleration Accelerated Reaction Rate hot_spots->reaction_acceleration mass_transfer->reaction_acceleration yield_improvement Improved Product Yield reaction_acceleration->yield_improvement

References

Application Notes and Protocols for the Three-Component Synthesis of Isoxazole-5(4H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole-5(4H)-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The one-pot, three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones represents an efficient and atom-economical approach to access these valuable scaffolds.[1][4] This protocol details a green and effective method for the synthesis of these compounds from aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride.

The reaction proceeds via a domino sequence of condensation and cyclization reactions.[4][5] Various catalysts can be employed to promote this transformation, often in environmentally benign solvents like water or ethanol, making it an attractive method for sustainable chemical synthesis.[1][6][7]

Experimental Protocols

This section provides a detailed methodology for the three-component synthesis of isoxazole-5(4H)-ones. A representative protocol using citric acid as a catalyst in water is described below.[1]

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Citric acid (catalyst)

  • Distilled water (solvent)

  • Ethanol or acetone (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

General Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and hydroxylamine hydrochloride (10 mmol).[1]

  • Solvent and Catalyst Addition: Add distilled water (10 mL) to the flask, followed by the addition of the catalyst, such as citric acid (1 mmol).[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][7][8]

  • Work-up and Isolation: Upon completion of the reaction (typically indicated by the disappearance of starting materials on TLC), the solid precipitate is collected by filtration.[1][7]

  • Purification: The collected solid is washed with cold distilled water.[1][7] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-one.[1]

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR.[1]

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the three-component synthesis of isoxazole-5(4H)-ones, allowing for easy comparison of different catalytic systems and reaction conditions.

Catalystβ-KetoesterSolventTemperatureTimeYield (%)Reference
Citric acid (1 mmol)Ethyl acetoacetateWaterRoom Temp.8 h90[1]
L-valineAlkylacetoacetatesEthanolReflux< 4 min74-97[4]
Nano-MgO (3 mol%)β-oxoesters----[5]
DL-Tartaric acid (10 mol%)Ethyl acetoacetateWaterRoom Temp.1-2 h-[7]
Natural sunlightEthyl acetoacetate/Ethyl benzoylacetateWaterAmbient17-40 min89-97[6]
Glycineβ-oxoestersWaterRoom Temp.-High[8]
Pyruvic acid (5 mol%)Ethyl acetoacetateWater---[9]
Triphenylphosphine (10 mol%)Ethyl acetoacetateWater25 °C (Ultrasonic)10 min99[9]
Ionic LiquidEthyl acetoacetate---20-96[2]
Gluconic acid (50 wt%)Ethyl acetoacetateWater70 °C45 min92[10]

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis Aldehyde Aromatic Aldehyde Mixing Mixing of Reactants, Solvent, and Catalyst Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mixing Stirring Stirring at Room Temperature Mixing->Stirring Monitoring TLC Monitoring Stirring->Monitoring Filtration Filtration of Precipitate Monitoring->Filtration Reaction Completion Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Characterization Spectroscopic Characterization (NMR, IR) Recrystallization->Characterization

Caption: Experimental workflow for the three-component synthesis of isoxazole-5(4H)-ones.

Proposed Reaction Mechanism:

reaction_mechanism cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_cyclization Condensation & Cyclization cluster_product Final Product Ketoester β-Ketoester Oxime Oxime Intermediate Ketoester->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Intermediate Enol Enol Intermediate Oxime->Enol Cyclization & Enolization Enol->Knoevenagel + Aromatic Aldehyde Product Isoxazole-5(4H)-one Knoevenagel->Product Dehydration

References

Application Notes and Protocols for Knoevenagel Condensation of Isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Knoevenagel condensation of isoxazole-5-carbaldehyde with various active methylene compounds. This reaction is a valuable tool for the synthesis of isoxazole-containing derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This carbon-carbon bond-forming reaction is widely utilized in organic synthesis for the preparation of a variety of important intermediates and final products. For this compound, this reaction provides a straightforward route to functionalized isoxazole derivatives that can serve as scaffolds for the development of novel therapeutic agents.

Key Applications

The products of the Knoevenagel condensation of this compound are versatile intermediates for the synthesis of more complex heterocyclic systems and can be evaluated for a range of biological activities, including but not limited to:

  • Antimicrobial agents

  • Anticancer agents

  • Anti-inflammatory agents

  • Enzyme inhibitors

General Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:

G isoxazole This compound catalyst Catalyst isoxazole->catalyst active_methylene Active Methylene Compound active_methylene->catalyst product Knoevenagel Condensation Product catalyst->product solvent Solvent/Conditions solvent->catalyst

Caption: General workflow of the Knoevenagel condensation.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Knoevenagel condensation of this compound and its analogs with various active methylene compounds.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
5-(4-Ethylphenyl)isoxazole-3-carbaldehydeEthyl CyanoacetatePiperidineEthanol50567[1]
Aromatic Aldehydes (general)Barbituric AcidSodium AcetateSolvent-freeRoom Temp.0.25-0.585-95
Aromatic Aldehydes (general)MalononitrileAmmonium AcetateSolvent-freeRoom Temp.0.1-0.290-98[2]
Heteroaromatic Aldehydes (general)MalononitrileNiCu@MWCNTH₂O/CH₃OH250.25>95[3]

Experimental Protocols

Detailed methodologies for the Knoevenagel condensation of this compound with malononitrile, ethyl cyanoacetate, and barbituric acid are provided below.

Protocol 1: Synthesis of (E)-2-(Isoxazol-5-ylmethylene)malononitrile

This protocol describes the synthesis of (E)-2-(isoxazol-5-ylmethylene)malononitrile using a piperidine catalyst.

G start Start reactants Mix this compound, Malononitrile, and Ethanol start->reactants add_catalyst Add Piperidine reactants->add_catalyst stir Stir at Room Temperature (2-4 h) add_catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Precipitate, Filter, and Wash with Cold Ethanol monitor->workup Reaction Complete dry Dry under Vacuum workup->dry end End dry->end

Caption: Experimental workflow for the synthesis of (E)-2-(isoxazol-5-ylmethylene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Cold Ethanol (for washing)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 eq) at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, the product will likely precipitate out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum.

Expected Outcome:

The expected product is (E)-2-(isoxazol-5-ylmethylene)malononitrile, which can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The yield is anticipated to be high, typically in the range of 85-95%.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(isoxazol-5-yl)acrylate

This protocol is adapted from a similar procedure for a substituted isoxazole-3-carbaldehyde and is expected to be effective for this compound.[1]

G start Start reactants Dissolve this compound and Ethyl Cyanoacetate in Ethanol start->reactants add_catalyst Add Piperidine reactants->add_catalyst heat Stir at 50°C (5 h) add_catalyst->heat cool Cool to Room Temperature and then to 5°C heat->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Reduced Pressure wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of ethyl (E)-2-cyano-3-(isoxazol-5-yl)acrylate.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (catalytic amount, ~2 drops)

  • Ethanol

  • Cold Ethanol (for washing)

Procedure:

  • Dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (approximately 2 drops) to the solution.

  • Stir the reaction mixture at 50°C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator at 5°C overnight to facilitate precipitation.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filtered solid with cold ethanol (2 x 5 mL).

  • Dry the product under reduced pressure.

Expected Outcome:

The product, ethyl (E)-2-cyano-3-(isoxazol-5-yl)acrylate, is expected to be a solid. The yield is anticipated to be in the range of 60-70%.[1]

Protocol 3: Synthesis of 5-((Isoxazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This protocol utilizes a solvent-free grinding method with sodium acetate as the catalyst, which is an environmentally friendly approach.

G start Start mix Mix this compound, Barbituric Acid, and Sodium Acetate in a Mortar start->mix grind Grind at Room Temperature (15-30 min) mix->grind monitor Monitor by TLC grind->monitor monitor->grind Incomplete wash Wash Solid with Distilled Water monitor->wash Reaction Complete filter Filter wash->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the solvent-free synthesis of 5-((isoxazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • This compound (1.0 eq)

  • Barbituric acid (1.0 eq)

  • Sodium acetate (1.0 eq)

  • Distilled water

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a mortar, combine this compound (1.0 eq), barbituric acid (1.0 eq), and sodium acetate (1.0 eq).

  • Grind the mixture with a pestle at room temperature for 15-30 minutes.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, wash the solid product with distilled water to remove sodium acetate and any unreacted barbituric acid.

  • Filter the solid product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

Expected Outcome:

The final product, 5-((isoxazol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, is expected to be a solid with a high yield, likely in the range of 85-95%.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Piperidine is a toxic and flammable liquid. Handle with care.

  • Malononitrile is toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis and Evaluation of Isoxazole Derivatives as Potential Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of isoxazole derivatives as potential anti-inflammatory agents. The information is compiled from various scientific sources to guide researchers in this promising area of drug discovery.

Introduction

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] The isoxazole scaffold is a key pharmacophore in several established drugs, such as the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[1][4] The anti-inflammatory action of many isoxazole derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and to modulate pro-inflammatory signaling pathways like the NF-κB pathway.[5][6]

This document outlines the synthesis of a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives, followed by detailed protocols for assessing their anti-inflammatory properties through both in vitro and in vivo assays.

Synthesis of Isoxazole Derivatives

A common and effective method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[7][8] The general synthetic scheme is presented below.

Experimental Workflow: Synthesis of Isoxazole Derivatives

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Synthesis cluster_2 Purification & Characterization A 4-Methoxyacetophenone + Substituted Benzaldehyde B Claisen-Schmidt Condensation (aq. KOH, Ethanol, Stirring) A->B C Chalcone Intermediate B->C D Chalcone Intermediate E Reaction with Hydroxylamine HCl (Sodium Acetate, Ethanol, Reflux) D->E F Isoxazole Derivative E->F G Crude Isoxazole H Recrystallization (Ethanol) G->H I Pure Isoxazole Derivative H->I J Characterization (TLC, MP, IR, NMR) I->J

Caption: General workflow for the synthesis of isoxazole derivatives.

Protocol 1: Synthesis of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles

This protocol is adapted from the synthesis of newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives.[7]

Step 1: Synthesis of Chalcones

  • In a flask, dissolve 4-methoxyacetophenone (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20-30 mL).

  • To this solution, add an aqueous solution of potassium hydroxide (40%) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and dry.

  • Recrystallize the crude chalcone from ethanol.

Step 2: Synthesis of Isoxazoles

  • In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (25 mL).

  • Add sodium acetate (0.02 mol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.[7][9]

  • After completion of the reaction (monitored by TLC), pour the mixture into cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude isoxazole derivative from ethanol to obtain the pure product.

  • Characterize the synthesized compounds using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.[7]

In Vitro Anti-Inflammatory Evaluation

In vitro assays provide a preliminary assessment of the anti-inflammatory potential of the synthesized compounds.

Protocol 2: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[10][11][12]

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of the synthesized isoxazole derivatives and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a set of test tubes, add 0.5 mL of the BSA solution.

    • Add 0.1 mL of varying concentrations of the test compounds and the standard drug to their respective tubes.

    • For the control, add 0.1 mL of the solvent.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes.[13]

  • Assay Components (based on commercially available kits):

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe

  • Assay Procedure (General Steps):

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add the test compounds at various concentrations to the inhibitor wells.

    • Pre-incubate the plate to allow the inhibitors to interact with the enzymes.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over a specific time period.

  • Calculation:

    • Determine the percentage of COX inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Anti-Inflammatory Evaluation

In vivo models are crucial for confirming the anti-inflammatory activity observed in in vitro studies.

Protocol 4: Carrageenan-Induced Rat Paw Edema Assay

This is a standard and widely used model for evaluating acute inflammation.[2][3][14][15][16]

  • Animals:

    • Use healthy adult Wistar albino rats of either sex, weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Experimental Groups:

    • Group I (Control): Receives the vehicle only.

    • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium).

    • Group III, IV, etc. (Test Groups): Receive the synthesized isoxazole derivatives at different doses.

  • Procedure:

    • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

    • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Mechanism of Action: NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][17] This pathway plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[1][6][17]

Canonical NF-κB Signaling Pathway

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Activation Receptor->IKK_complex IkB_phos IκB Phosphorylation IKK_complex->IkB_phos IkB_deg IκB Ubiquitination and Degradation IkB_phos->IkB_deg NFkB_release NF-κB (p50/p65) Release IkB_deg->NFkB_release NFkB_trans Nuclear Translocation NFkB_release->NFkB_trans Gene_exp Pro-inflammatory Gene Expression NFkB_trans->Gene_exp Isoxazole Isoxazole Derivative (Potential Inhibitor) Isoxazole->IKK_complex Inhibition

Caption: The canonical NF-κB signaling pathway and potential inhibition by isoxazole derivatives.

Data Presentation

The anti-inflammatory activity of the synthesized isoxazole derivatives should be summarized in a clear and structured format for easy comparison.

Table 1: In Vivo Anti-inflammatory Activity of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles (Carrageenan-Induced Rat Paw Edema)

CompoundSubstituent (R)Dose (mg/kg)% Inhibition of Edema (after 3h)
I H5045.2
II 4-Cl5058.7
III 4-OCH35065.4
IV 4-NO25052.1
Indomethacin -1072.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data should be used.

Table 2: In Vitro Anti-inflammatory Activity of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles

CompoundSubstituent (R)% Inhibition of Protein Denaturation (at 100 µg/mL)COX-2 Inhibition IC50 (µM)
I H48.515.2
II 4-Cl62.18.7
III 4-OCH370.35.1
IV 4-NO255.611.4
Diclofenac -85.20.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental data should be used.

Conclusion

The synthesis and evaluation of isoxazole derivatives represent a promising avenue for the discovery of novel anti-inflammatory agents. The protocols and information provided in this document offer a comprehensive guide for researchers to synthesize these compounds and assess their biological activity. Further studies, including detailed structure-activity relationship (SAR) analysis and investigation of their precise mechanisms of action, will be crucial for the development of clinically viable drug candidates.

References

Application Notes and Protocols for Isoxazole-5-carbaldehyde in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of isoxazole have been shown to exert their antineoplastic effects through various mechanisms, such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][4][5] Isoxazole-5-carbaldehyde is a versatile synthetic intermediate, providing a reactive aldehyde group that can be readily modified to generate extensive libraries of novel derivatives. A common and effective synthetic route involves the condensation of this compound with various primary amines to form Schiff bases, which are known to possess significant biological activities, including potent anticancer effects.[6]

These application notes provide detailed protocols for the synthesis of Schiff base derivatives from this compound and for the subsequent evaluation of their anticancer activity and mechanism of action through established in vitro assays.

Application Note 1: Synthesis of Bioactive Schiff Base Derivatives

This section details the synthesis of novel anticancer drug candidates by forming a Schiff base linkage between this compound and various aromatic or aliphatic amines.

Experimental Workflow: Synthesis of Isoxazole Schiff Bases

The general workflow involves a condensation reaction between this compound and a selected primary amine in an alcohol solvent, often catalyzed by a small amount of acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification reagents This compound + Substituted Amine reflux Reflux for 6-8 hours reagents->reflux Combine solvent Ethanol solvent->reflux catalyst Glacial Acetic Acid catalyst->reflux cool Cool to Room Temp. reflux->cool Monitor by TLC filter Filter Precipitate cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Product recrystallize->dry product Final Schiff Base Product dry->product Characterize (NMR, MS, IR)

Caption: General workflow for the synthesis of this compound Schiff bases.

Protocol 1: Synthesis of (E)-N-(substituted)-1-(isoxazol-5-yl)methanimine

This protocol describes a general procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine.[7]

Materials:

  • This compound

  • Substituted primary amine (e.g., 4-chloroaniline) (1.0 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • To this solution, add the selected substituted primary amine (1.0 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.[7]

  • Monitor the reaction progress using TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals under vacuum to yield the final Schiff base product.

  • Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).

Application Note 2: In Vitro Evaluation of Anticancer Activity

After synthesis, the novel compounds must be screened for their cytotoxic effects against various cancer cell lines to determine their potential as anticancer agents. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

Quantitative Data: Antiproliferative Activity of Isoxazole Derivatives

The following table presents representative in vitro antiproliferative data for a series of novel isoxazole Schiff base derivatives against the A549 human lung carcinoma cell line. This data illustrates the potential potency of this class of compounds.

Compound IDStructure (R-group on imine)IC₅₀ (µM) vs. A549 Cells[6]
5a 4-chlorophenyl17.34
5b 4-bromophenyl18.32
5e 4-methoxyphenyl26.11
Erlotinib (Reference Drug) 25.06

Note: The IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method for determining the cytotoxicity of newly synthesized isoxazole derivatives against a cancer cell line.[8][10]

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized isoxazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Application Note 3: Elucidation of the Mechanism of Action

Understanding how a compound induces cancer cell death is critical. Many isoxazole derivatives function by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][4][11] Flow cytometry is a powerful tool to quantify these effects.

Signaling Pathway: Intrinsic Apoptosis

Isoxazole derivatives often trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Execution Isoxazole Isoxazole Derivative Bax Bax (Pro-apoptotic) Isoxazole->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Forms pore Bcl2->Mito Prevents pore formation CytC Cytochrome c (released) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Casp9 Pro-Caspase-9 Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

Application of Isoxazole-5-carbaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in the field of agrochemical research, integral to the development of a wide array of fungicides, herbicides, and insecticides.[1][2][3] Its inherent biological activity and versatile chemical functionality make it a valuable building block for the synthesis of novel crop protection agents. Isoxazole-5-carbaldehyde, in particular, serves as a key intermediate, offering a reactive aldehyde group that can be readily transformed into various functional groups, enabling the construction of complex and potent agrochemical molecules. This document provides a detailed exploration of the application of this compound in the synthesis of agrochemicals, complete with experimental protocols, quantitative data, and workflow visualizations.

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. It can readily undergo condensation reactions to form Schiff bases and oximes, which are themselves important precursors to other heterocyclic systems or can possess inherent biological activity.[4][5] Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, opening up further avenues for derivatization and the introduction of diverse pharmacophores. This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) in the development of new and effective agrochemicals.

Application in Fungicide Synthesis: Isoxazole-Based Oxime Ethers

One significant application of this compound is in the synthesis of isoxazole-based oxime ether fungicides. These compounds have demonstrated efficacy against a range of fungal pathogens. The synthesis typically begins with the conversion of the aldehyde to an oxime, followed by etherification to introduce various substituents that can modulate the compound's biological activity and physicochemical properties.

Quantitative Data: Fungicidal Activity of Isoxazole Oxime Ether Derivatives

The following table summarizes the fungicidal activity of a series of hypothetical isoxazole oxime ether derivatives synthesized from this compound against common plant pathogens. The data is presented as EC50 values (the concentration of the compound that inhibits 50% of fungal growth).

Compound IDR GroupTarget FungusEC50 (µg/mL)
IOE-1 -CH₃Botrytis cinerea12.5
IOE-2 -CH₂CH₃Botrytis cinerea10.2
IOE-3 -CH(CH₃)₂Botrytis cinerea8.7
IOE-4 -CH₂-PhBotrytis cinerea5.1
IOE-5 -CH₂-(4-Cl-Ph)Botrytis cinerea2.3
IOE-1 -CH₃Rhizoctonia solani15.8
IOE-2 -CH₂CH₃Rhizoctonia solani13.1
IOE-3 -CH(CH₃)₂Rhizoctonia solani11.5
IOE-4 -CH₂-PhRhizoctonia solani7.9
IOE-5 -CH₂-(4-Cl-Ph)Rhizoctonia solani4.6

Experimental Protocols

Synthesis of this compound Oxime (Intermediate)

This protocol describes the synthesis of the key oxime intermediate from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound in a mixture of ethanol and water, add hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The aqueous residue is then cooled in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound oxime.

Synthesis of Isoxazole Oxime Ether Fungicide (e.g., IOE-5)

This protocol details the etherification of the oxime intermediate to yield the final fungicidal compound.

Materials:

  • This compound oxime (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Thermometer

  • Separatory funnel

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound oxime in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature for 15 minutes.

  • Add 4-chlorobenzyl chloride to the reaction mixture.

  • Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure isoxazole oxime ether fungicide (IOE-5).

Visualizations

Synthetic Workflow for Isoxazole Oxime Ether Fungicide

Synthetic_Workflow start_material This compound intermediate This compound Oxime start_material->intermediate Oximation final_product Isoxazole Oxime Ether Fungicide (IOE-5) intermediate->final_product Etherification reagent1 Hydroxylamine Hydrochloride reagent2 4-Chlorobenzyl Chloride

Caption: Synthetic pathway from this compound to an Isoxazole Oxime Ether Fungicide.

Logical Relationship in Agrochemical Development

Agrochemical_Development start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Oximation, Etherification) start->synthesis screening Biological Screening (Fungicidal, Herbicidal, etc.) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design candidate Agrochemical Candidate optimization->candidate

Caption: Iterative cycle of agrochemical discovery starting from a key building block.

Conclusion

This compound represents a highly valuable and versatile starting material in the synthesis of novel agrochemicals. Its reactivity allows for the straightforward introduction of a wide range of functional groups, facilitating the generation of diverse chemical libraries for biological screening. The development of isoxazole-based fungicides, as exemplified by the synthetic protocol for isoxazole oxime ethers, highlights a practical application of this key intermediate. Future research in this area will likely continue to leverage the chemical potential of this compound to discover and develop next-generation crop protection solutions with improved efficacy, selectivity, and environmental profiles.

References

Application Notes and Protocols: Isoxazole-5-carbaldehyde in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Isoxazole-5-carbaldehyde and its derivatives in the burgeoning fields of material science and polymer chemistry. This document offers detailed experimental protocols, data summaries, and visual guides to facilitate the design and synthesis of novel isoxazole-containing materials.

Synthesis of Poly(azomethine)s from this compound Derivatives

Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of conjugated polymers that exhibit interesting thermal, optical, and electronic properties. The aldehyde functionality of this compound makes it a suitable monomer for polycondensation reactions with aromatic diamines to yield novel poly(azomethine)s with the isoxazole moiety integrated into the polymer backbone.

Application: High-Temperature Resistant Polymers

The incorporation of the heterocyclic isoxazole ring into the polymer backbone can enhance thermal stability. These polymers are candidates for applications requiring resistance to high temperatures, such as in aerospace, military, and microelectronics industries.

Experimental Protocol: Synthesis of a Poly(azomethine) from a Dialdehyde and a Diamine

This protocol describes a general solution polycondensation method that can be adapted for the synthesis of poly(azomethine)s from a di-functionalized isoxazole-carbaldehyde and an aromatic diamine.

Materials:

  • Aromatic Dialdehyde (e.g., Terephthalaldehyde as a model, or a synthesized Isoxazole-bis-carbaldehyde)

  • Aromatic Diamine (e.g., 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane (4-BDAF))

  • Absolute Ethanol

  • Acetone

  • Diethyl ether

Procedure: [1]

  • In a reaction flask, dissolve the aromatic dialdehyde (e.g., 1.8 g, 13.42 mmol of terephthalaldehyde) in absolute ethanol (50 mL).

  • To this solution, add the aromatic diamine (e.g., 7.0 g, 13.5 mmol of 4-BDAF).

  • Stir the reaction mixture at room temperature for 4 days.

  • A yellow precipitate will form. Collect the precipitate by filtration.

  • Wash the polymer precipitate thoroughly with ethanol (3 times), followed by acetone (3 times), and finally with diethyl ether (3 times).

  • Dry the resulting polymer in a vacuum oven.

Characterization:

The synthesized poly(azomethine) can be characterized by:

  • FT-IR Spectroscopy: To confirm the formation of the azomethine (-CH=N-) bond, typically observed around 1600-1650 cm⁻¹. The disappearance of the aldehyde C=O stretching vibration (around 1700 cm⁻¹) and the N-H stretching of the amine (around 3300-3500 cm⁻¹) should be monitored.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature of the polymer.

Quantitative Data Summary

The following table summarizes typical properties of aromatic poly(azomethine)s synthesized via similar methods. These values can serve as a benchmark for newly synthesized isoxazole-containing counterparts.

PropertyValueReference
Inherent Viscosity (dL/g)0.20 - 0.35[2]
Weight-Average Molecular Weight (Mw) ( g/mol )22,500 - 34,600[3]
Number-Average Molecular Weight (Mn) ( g/mol )12,600 - 16,800[3]
10% Weight Loss Temperature (TGA, in N₂) (°C)445 - 453[3]
Glass Transition Temperature (Tg, DSC) (°C)137 - 176[4]

Logical Workflow for Poly(azomethine) Synthesis

G cluster_start Starting Materials cluster_reaction Polycondensation cluster_workup Work-up & Purification cluster_product Final Product Dialdehyde Isoxazole-bis-carbaldehyde Reaction Solution Polycondensation (e.g., in Ethanol, Room Temp) Dialdehyde->Reaction Diamine Aromatic Diamine Diamine->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Ethanol, Acetone, Diethyl Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(azomethine) Drying->Polymer

Caption: Workflow for the synthesis of poly(azomethine)s.

Development of Fluorescent Materials and Chemosensors

The isoxazole scaffold is a component of various fluorescent molecules.[5] this compound can serve as a versatile building block for the synthesis of novel fluorescent materials and chemosensors. The aldehyde group can be readily modified through condensation reactions to introduce fluorophores or receptor units for specific analytes.

Application: Fluorescent Chemosensors for Ion Detection

Fluorescent chemosensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific ion or molecule. This change can be a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. This compound can be used to synthesize such sensors by reacting it with a molecule containing both a fluorophore and a binding site for the target analyte.

Experimental Protocol: Synthesis of a Schiff Base Fluorescent Chemosensor

This protocol provides a general method for the synthesis of a Schiff base chemosensor from an aldehyde, which can be adapted for this compound.

Materials:

  • Aldehyde (e.g., 3-(3,5-Dioxo-2,5-dihydro-3H-imidazo[5,1-a]isoindol-1-yl)-2-hydroxy-5-methyl-benzaldehyde as a model)[6]

  • Amine with a binding moiety (e.g., N,N-Diethylethylenediamine)[6]

  • Methanol

Procedure: [6]

  • Dissolve the aldehyde (e.g., 160 mg, 0.5 mmol) in methanol.

  • Add the amine (e.g., 72 µL, 0.5 mmol) dropwise to the aldehyde solution.

  • A color change (e.g., from yellow to orange) indicates the formation of the Schiff base.

  • The product can be purified by recrystallization or column chromatography if necessary.

Characterization and Sensing Studies:

  • Structural Characterization: FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry to confirm the structure of the chemosensor.

  • Photophysical Properties: UV-Vis and Fluorescence Spectroscopy to determine the absorption and emission maxima, and the fluorescence quantum yield.

  • Sensing Studies: Titration experiments are performed by adding increasing concentrations of the target ion to a solution of the chemosensor and monitoring the changes in the UV-Vis and fluorescence spectra. This allows for the determination of selectivity, sensitivity, and the detection limit.

Quantitative Data for a Model Fluorescent Chemosensor

The following table presents data for a model isoindole-imidazole based Schiff base chemosensor for the detection of Zn²⁺.[6]

ParameterValue
AnalyteZn²⁺
ResponseFluorescence turn-on
Excitation Wavelength (λex)480 nm
Emission Wavelength (λem)558 nm
Detection Limit0.073 µM
Stoichiometry (Sensor:Zn²⁺)1:1

Signaling Pathway for a "Turn-On" Fluorescent Chemosensor

G cluster_sensor Chemosensor cluster_analyte Analyte cluster_complex Complex Formation cluster_signal Signal Output Sensor Isoxazole-based Chemosensor Complex Sensor-Analyte Complex Sensor->Complex Binding Analyte Target Ion (e.g., Zn²⁺) Analyte->Complex Signal Fluorescence 'Turn-On' Complex->Signal Signal Transduction G cluster_monomers Monomers cluster_reaction_setup Reaction Setup cluster_polycondensation Polycondensation cluster_isolation Product Isolation Diacid Isoxazole-dicarboxylic Acid Reaction Direct Polycondensation (Room Temperature) Diacid->Reaction Diamine Aromatic Diamine Diamine->Reaction Solvent NMP, LiCl, Pyridine Solvent->Reaction Activator Activating Agent Activator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polyamide Polyamide Drying->Polyamide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoxazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isoxazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

The most established and versatile method for synthesizing the this compound core is through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This involves the reaction of a nitrile oxide with an alkyne bearing a protected aldehyde functionality. A classic example, first reported by Claisen in 1903, utilizes propargylaldehyde acetal as the alkyne component.[1] Subsequent deprotection of the acetal yields the desired aldehyde.

Another potential, though less direct, route involves the functional group transformation of other 5-substituted isoxazoles. This could include the reduction of an isoxazole-5-carboxylic acid or its ester, or the oxidation of a 5-methylisoxazole. However, these methods may present challenges in terms of chemoselectivity and require careful optimization.

Q2: I am experiencing low yields in my 1,3-dipolar cycloaddition reaction. What are the common causes and how can I improve the yield?

Low yields in the 1,3-dipolar cycloaddition for isoxazole synthesis are a frequent issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.

  • Nitrile Oxide Dimerization: A primary competing reaction is the dimerization of the in-situ generated nitrile oxide to form a furoxan. To mitigate this, consider the following:

    • Slow Addition: Generate the nitrile oxide in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) or base to the aldoxime precursor.

    • Concentration Control: Maintain a low concentration of the nitrile oxide throughout the reaction.

    • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the dimerization pathway more than the desired cycloaddition.

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. Experiment with a range of solvents, from polar aprotic (e.g., THF, DCM) to non-polar options.

    • Catalysis: While often not strictly necessary, the use of catalysts like copper(I) can improve regioselectivity and reaction rates for certain substrates.[1]

  • Stability of Reactants: Ensure the purity and stability of your starting materials, particularly the nitrile oxide precursor and the alkyne.

Q3: I am observing the formation of an isomeric isoxazole. How can I control the regioselectivity of the cycloaddition?

The formation of regioisomers, such as the 4-carbaldehyde instead of the desired 5-carbaldehyde, can occur depending on the substituents on both the nitrile oxide and the alkyne.

  • Steric and Electronic Effects: The regioselectivity is governed by both steric hindrance and the electronic properties of the reactants. The use of bulky substituents on either the nitrile oxide or the alkyne can direct the cycloaddition to a specific regioisomer.

  • Catalyst Control: As mentioned, copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.[1]

Q4: The deprotection of the acetal to reveal the aldehyde is proving difficult. What conditions should I try?

Deprotection of the acetal can be challenging and may lead to decomposition of the desired aldehyde if not performed under optimal conditions.

  • Acidic Hydrolysis: Mild acidic conditions are typically employed for acetal deprotection. A range of acids can be screened, from dilute aqueous HCl or sulfuric acid to milder options like formic acid or silica gel impregnated with oxalic acid.

  • Reaction Monitoring: It is crucial to monitor the reaction closely by TLC or LC-MS to avoid over-reaction and decomposition of the product.

  • Work-up: A careful aqueous work-up to neutralize the acid and remove byproducts is essential. Extraction with a suitable organic solvent followed by drying and concentration under reduced pressure should be performed promptly.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient nitrile oxide formation. 2. Decomposition of nitrile oxide. 3. Low reactivity of the alkyne. 4. Incorrect reaction temperature.1. Confirm the formation of the nitrile oxide precursor (aldoxime) by NMR or MS. Use a reliable method for in-situ generation (e.g., NCS/Et3N). 2. See Q2 regarding dimerization. Ensure anhydrous conditions. 3. Consider using a more activated alkyne if possible. 4. Screen a range of temperatures, starting from room temperature and gradually increasing.
Multiple Spots on TLC (Side Products) 1. Furoxan formation (nitrile oxide dimer). 2. Formation of regioisomers. 3. Decomposition of the aldehyde during reaction or work-up. 4. Polymerization of the alkyne.1. See Q2 for strategies to minimize dimerization. 2. See Q3 regarding regioselectivity control. 3. Use mild work-up conditions. Consider purification by column chromatography under neutral conditions. 4. Ensure the alkyne is pure and stored correctly.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina, reversed-phase silica). 2. Use a neutral or deactivated silica gel. Minimize the time the product is on the column. Recrystallization may be a suitable alternative.
Aldehyde Decomposition After Isolation 1. Air oxidation. 2. Instability to light or residual acid.1. Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen). 2. Store in a dark, cool place. Ensure all traces of acid from the deprotection step have been removed.

Experimental Protocols

General Protocol for 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3-substituted this compound diethyl acetal.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • Propargylaldehyde diethyl acetal (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve the substituted aldoxime and propargylaldehyde diethyl acetal in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of NCS in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Acetal Deprotection

Materials:

  • This compound diethyl acetal (1.0 eq)

  • Formic acid or 2M Aqueous HCl

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the this compound diethyl acetal in a suitable solvent (e.g., a mixture of THF and water, or acetone).

  • Add the acid (e.g., a catalytic amount of 2M HCl or an excess of formic acid) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model 1,3-Dipolar Cycloaddition

EntrySolventBaseOxidantTemperature (°C)Time (h)Yield (%)
1DCMEt3NNCS252465
2THFEt3NNCS252472
3ToluenePyridineNCS801255
4DCMDBUNCS0 to 251868

Note: Yields are for the isolated acetal-protected product and are representative. Actual yields will vary depending on the specific substrates used.

Visualizations

Reaction_Pathway cluster_nitrile_oxide Nitrile Oxide Formation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_deprotection Deprotection Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide Aldoxime->Nitrile_Oxide [O] / Base Propargyl_Acetal Propargyl Aldehyde Acetal Isoxazole_Acetal This compound Acetal Furoxan Furoxan (Dimer) Nitrile_Oxide->Furoxan Dimerization Propargyl_Acetal->Isoxazole_Acetal + Nitrile Oxide Final_Product This compound Isoxazole_Acetal->Final_Product H+ / H2O

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Nitrile_Oxide Verify Nitrile Oxide Formation Start->Check_Nitrile_Oxide Optimize_Cycloaddition Optimize Cycloaddition Conditions Check_Nitrile_Oxide->Optimize_Cycloaddition NO Formation OK No_NO No/Poor NO Formation Check_Nitrile_Oxide->No_NO Issue Detected Check_Deprotection Investigate Deprotection Step Optimize_Cycloaddition->Check_Deprotection Yield Still Low Dimerization Significant Dimerization Optimize_Cycloaddition->Dimerization Side Products Present Low_Reactivity Low Reactivity Optimize_Cycloaddition->Low_Reactivity No Reaction Decomposition Product Decomposition Check_Deprotection->Decomposition Product Loss Solution_NO Check aldoxime purity. Use fresh reagents. No_NO->Solution_NO Solution_Dimer Slow addition of oxidant/base. Lower temperature. Dimerization->Solution_Dimer Solution_Reactivity Increase temperature. Screen solvents/catalysts. Low_Reactivity->Solution_Reactivity Solution_Decomp Use milder deprotection conditions. Monitor closely. Decomposition->Solution_Decomp

Caption: Troubleshooting workflow for low yield issues.

References

Minimizing byproduct formation in isoxazole ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during isoxazole ring synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for isoxazole rings?

The two most prevalent methods for synthesizing the isoxazole ring are:

  • 1,3-Dipolar Cycloaddition: This reaction involves a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. It is a powerful method for constructing the five-membered isoxazole ring.[1][2][3]

  • Cyclocondensation: This method involves the reaction of a 1,3-dicarbonyl compound or its derivatives (like β-enamino diketones) with hydroxylamine.[4][5][6]

Q2: What are the primary types of byproducts encountered in isoxazole synthesis?

The main byproducts that researchers often encounter are:

  • Regioisomers: A common challenge is the formation of a mixture of isoxazole regioisomers, such as 3,5-disubstituted versus 3,4-disubstituted isoxazoles, which can be difficult to separate.[4][7]

  • Furoxans: These are dimers of the nitrile oxide intermediate, which can form as a significant byproduct, especially if the nitrile oxide is unstable or present in high concentrations.[8][9][10]

  • Tar-like substances: Harsh reaction conditions, particularly with strong acids and high temperatures, can lead to the decomposition of starting materials and the formation of intractable tars.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of an Undesired Regioisomer or a Mixture of Isomers

Poor regioselectivity is a frequent obstacle in isoxazole synthesis, often resulting in mixtures of products that are challenging to purify.[7]

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome. For example, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[7] It is advisable to screen a range of solvents and temperatures to find the optimal conditions for your specific substrates.
Inherent Substrate Properties The electronic and steric properties of your starting materials are crucial. Electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[4] Consider modifying your substrates with appropriate directing groups. The use of dipolarophiles with leaving groups can also control regioselectivity in [3+2] cycloaddition reactions.[12]
Inappropriate or Lack of Catalyst Catalysts can play a pivotal role in directing regioselectivity. Copper(I) catalysts are well-established for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes.[8][9] Lewis acids, such as BF₃·OEt₂, can activate carbonyl groups and control the regiochemistry of cyclocondensation reactions.[4][7]
Issue 2: Low Yield of the Desired Isoxazole Product

Low yields can be attributed to several factors, primarily related to the stability and reactivity of intermediates.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Nitrile Oxide Generation The method for generating the nitrile oxide is critical. In situ generation from aldoximes using mild oxidants (e.g., N-chlorosuccinimide) or from hydroximoyl chlorides with a base is often highly effective.[7][8] Ensure the chosen method is compatible with your substrates and reaction conditions.
Decomposition of Nitrile Oxide Nitrile oxides can be unstable and prone to dimerization to form furoxans.[8][10] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile. Slow addition of the nitrile oxide precursor can also help maintain a low concentration of the reactive intermediate.[9]
Sluggish Reaction If the reaction is slow, gentle heating can often increase the rate. For cyclocondensation reactions, removing water using a Dean-Stark apparatus can drive the reaction to completion.[9] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields by minimizing thermal degradation.[11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles using a copper(I) catalyst, which typically provides high regioselectivity.[8]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Aldoxime (1.1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • N-chlorosuccinimide (NCS) (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • Solvent (e.g., THF or toluene)

Procedure:

  • To a mixture of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in the chosen solvent, add triethylamine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NCS (1.2 mmol) portion-wise to the mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This method employs a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine to favor the 3,4-disubstituted isoxazole.[7][8]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol)

  • Pyridine (0.7 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)

  • Acetonitrile (4 mL)

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add BF₃·OEt₂ (1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

logical_relationship cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products & Byproducts start1 1,3-Dicarbonyl Compound method1 Cyclocondensation start1->method1 start2 Hydroxylamine start2->method1 start3 Nitrile Oxide Precursor method2 1,3-Dipolar Cycloaddition start3->method2 start4 Dipolarophile (Alkyne/Alkyne) start4->method2 product Desired Isoxazole method1->product byproduct1 Regioisomeric Mixture method1->byproduct1 method2->product method2->byproduct1 byproduct2 Furoxan (Dimer) method2->byproduct2 experimental_workflow reagents Mix Reactants: - Terminal Alkyne - Aldoxime - CuI Catalyst - Base cooling Cool to 0 °C reagents->cooling addition Add NCS Portion-wise cooling->addition reaction Warm to RT & Stir (Monitor by TLC) addition->reaction workup Quench, Extract, & Dry reaction->workup purification Column Chromatography workup->purification product 3,5-Disubstituted Isoxazole purification->product

References

Troubleshooting low yield in 1,3-dipolar cycloaddition of nitrile oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in 1,3-dipolar cycloadditions of nitrile oxides.

Troubleshooting Guide

This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, providing specific solutions in a question-and-answer format.

Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?

Answer: The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This occurs because most nitrile oxides are highly reactive and unstable, and in the absence of a sufficient concentration of a dipolarophile, they will react with themselves.[1][3]

To minimize this side reaction and improve the yield of your desired cycloadduct, the key is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.[1] This can be achieved by generating the nitrile oxide in situ and/or by using slow addition techniques.[1]

Recommended Solutions:

  • In Situ Generation of the Nitrile Oxide: This is the most common and effective method to prevent dimerization.[1] The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize. There are several methods for the in situ generation of nitrile oxides from stable precursors like aldoximes.[1][4]

  • Slow Addition/Diffusion Mixing: If you are using a pre-formed nitrile oxide or a rapid generation method, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization.[1] A specific technique called "diffusion reagent mixing" has been shown to be effective, where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture to generate the nitrile oxide from its precursor at a controlled rate.[5]

  • Increase Dipolarophile Concentration: Using an excess of the dipolarophile can help to favor the intermolecular cycloaddition over the dimerization of the nitrile oxide.[6]

Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is still sluggish and producing byproducts. What can I do to optimize this?

Answer: The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is crucial for a successful reaction. If you are experiencing issues, consider the following optimization strategies:

  • Choice of Oxidant: A variety of oxidants can be used to convert aldoximes to nitrile oxides. The optimal choice can depend on the specific substrate and desired reaction conditions. Common and effective oxidant systems include:

    • Sodium hypochlorite (NaOCl)

    • N-Chlorosuccinimide (NCS)

    • (Diacetoxyiodo)benzene (PIDA)

    • Trichloroisocyanuric acid (TCCA)

    • Oxone in the presence of NaCl[7]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity.[8][9] It is advisable to screen a variety of solvents. For instance, dichloromethane (DCM) and benzene have been shown to be effective solvents for these reactions.[8] In some cases, ionic liquids have been reported to increase the rate of cycloaddition, although they may also increase the rate of dimerization.[10]

  • Temperature Control: Thermal 1,3-dipolar cycloadditions may require elevated temperatures to proceed at a reasonable rate.[9] However, for some systems, lower temperatures can minimize side product formation and improve selectivity.[6]

  • Catalysis: The use of metal catalysts, such as those based on nickel, magnesium, copper, or ruthenium, can accelerate the cycloaddition, which in turn can minimize the opportunity for nitrile oxide dimerization and improve regioselectivity.[11][12]

Question 3: My reaction is suffering from poor regioselectivity. How can I control which regioisomer is formed?

Answer: Poor regioselectivity is a common challenge in 1,3-dipolar cycloadditions. The following strategies can be employed to improve the regiochemical outcome:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance regiochemical control.[6][11]

  • Modification of Substituents: Altering the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile can influence the regioselectivity. Frontier Molecular Orbital (FMO) theory can be a useful tool to predict the favored regioisomer.[6]

  • Reaction Temperature: Lowering the reaction temperature can often lead to improved selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrile oxides in situ?

A1: The most prevalent methods for the in situ generation of nitrile oxides include the dehydrohalogenation of hydroxamoyl chlorides using a base, and the oxidation of aldoximes.[4][13] The dehydration of primary nitroalkanes (the Mukaiyama reaction) is another established method.[13]

Q2: How can I monitor the progress of my 1,3-dipolar cycloaddition reaction?

A2: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q3: What are some common side reactions other than dimerization?

A3: Besides dimerization to furoxans, nitrile oxides can undergo other side reactions. For example, if the dipolarophile has multiple reactive sites, the nitrile oxide may add to an unintended position. In some cases, the initial cycloadduct can undergo further reactions.[14]

Q4: Can I use a catalyst to improve the enantioselectivity of my reaction?

A4: Yes, chiral Lewis acid catalysts have been successfully employed to induce enantioselectivity in 1,3-dipolar cycloadditions of nitrile oxides, particularly with electron-deficient olefins.[6][12]

Quantitative Data

Table 1: Comparison of in situ Generation Methods for Nitrile Oxides

PrecursorReagentsTypical ConditionsAdvantagesDisadvantages
AldoximeNaOCl, CH₂Cl₂Room TemperatureReadily available precursors, mild conditionsMay not be suitable for sensitive substrates
AldoximeNCS, DMF, then Et₃NRoom TemperatureEffective for a wide range of substratesRequires a two-step procedure in some protocols
AldoximePIDA, MeOH, cat. TFARoom TemperatureMild and efficientHypervalent iodine reagent can be expensive
Hydroxamoyl ChlorideEt₃N or other base0 °C to Room TemperatureWell-established and widely usedPrecursors can be moisture-sensitive
Primary NitroalkanePhenyl isocyanate, Et₃NElevated TemperatureUtilizes readily available starting materialsCan require higher temperatures
O-Silylated Hydroxamic AcidTf₂O, Et₃N, CH₂Cl₂-40 °C to Room TemperatureStable, crystalline precursors; mild conditionsRequires preparation of the silylated precursor

Table 2: Effect of Solvent on Reaction Rate and Regioselectivity

SolventDielectric Constant (ε)General Effect on RateNotes on Selectivity
Benzene2.3ModerateCan provide good selectivity[8]
Dichloromethane (DCM)8.9Generally faster than non-polar solventsGood selectivity often observed[8]
Tetrahydrofuran (THF)7.5Commonly used, moderate ratesA versatile solvent for these reactions[14]
Acetonitrile (ACN)37.5Can accelerate the reactionMay alter regioselectivity compared to less polar solvents[14]
Ionic Liquids (e.g., [BMIM][BF₄])HighCan significantly increase reaction ratesMay also increase the rate of dimerization and can influence regioselectivity[10]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using PIDA

This protocol is a general procedure for the synthesis of isoxazolines via the oxidation of an aldoxime with (diacetoxyiodo)benzene (PIDA).

  • Dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in methanol (MeOH).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).

  • Add (diacetoxyiodo)benzene (PIDA) (1.1 equiv) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxide from a Hydroxamoyl Chloride

This is a classic method for generating nitrile oxides for cycloaddition reactions.

  • Dissolve the hydroxamoyl chloride (1.0 equiv) and the dipolarophile (1.0-1.5 equiv) in an anhydrous solvent such as THF or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 equiv) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in 1,3-Dipolar Cycloaddition check_dimer Significant Dimer (Furoxan) Formation? start->check_dimer high_no_conc High Instantaneous [Nitrile Oxide] check_dimer->high_no_conc Yes sluggish_reaction Sluggish Reaction or Other Byproducts? check_dimer->sluggish_reaction No in_situ Employ In Situ Generation high_no_conc->in_situ slow_addition Use Slow Addition of Precursor/Base high_no_conc->slow_addition increase_dipolarophile Increase Molar Ratio of Dipolarophile high_no_conc->increase_dipolarophile success Improved Yield in_situ->success slow_addition->success increase_dipolarophile->success optimize_conditions Optimize Reaction Conditions sluggish_reaction->optimize_conditions Yes optimize_oxidant Screen Different Oxidants (for Aldoximes) optimize_conditions->optimize_oxidant optimize_solvent Screen Solvents optimize_conditions->optimize_solvent optimize_temp Vary Temperature optimize_conditions->optimize_temp add_catalyst Consider Catalysis (Lewis Acid) optimize_conditions->add_catalyst optimize_oxidant->success optimize_solvent->success optimize_temp->success add_catalyst->success

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

Nitrile_Oxide_Concentration cluster_0 High [Nitrile Oxide] cluster_1 Low [Nitrile Oxide] high_conc High Instantaneous Concentration dimerization Dimerization (Furoxan Formation) high_conc->dimerization Favors low_yield Low Yield of Desired Product dimerization->low_yield low_conc Low Instantaneous Concentration (via In Situ Generation) cycloaddition Cycloaddition with Dipolarophile low_conc->cycloaddition Favors high_yield High Yield of Desired Product cycloaddition->high_yield

Caption: Relationship between nitrile oxide concentration and reaction outcome.

References

Technical Support Center: Purification of Isoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of isoxazole-5-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are column chromatography on silica gel, crystallization or recrystallization, and aqueous workup/extraction procedures. The choice of method depends on the nature and quantity of impurities, as well as the physical properties of the target compound.

Q2: My this compound appears to be degrading during purification. What are the likely causes?

A2: Isoxazole derivatives can be sensitive to certain conditions. Potential degradation pathways include:

  • Hydrolytic Ring Opening: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions, especially with prolonged exposure to moisture.

  • Decarboxylation: While less common for the aldehyde, related isoxazole carboxylic acids can undergo decarboxylation, particularly at elevated temperatures. This suggests that prolonged heating during purification should be avoided.

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially upon exposure to air.[1]

It is recommended to use mild purification conditions and to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Q3: How can I visualize my this compound derivative on a TLC plate?

A3: Isoxazole rings are aromatic and typically UV active. Therefore, the most common and non-destructive method for visualizing these compounds on a TLC plate is by using a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[2] Staining with iodine vapor is another effective general method.[2][3] For the aldehyde functionality, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used, which forms yellow to orange spots.[4][5]

Q4: I am having trouble with my Vilsmeier-Haack reaction workup for the synthesis of an this compound. What are some common issues?

A4: The Vilsmeier-Haack reaction is a common method for synthesizing these compounds. The workup involves the hydrolysis of an intermediate iminium salt to the final aldehyde.[6][7][8] Common issues include:

  • Incomplete Hydrolysis: The iminium salt may not fully hydrolyze to the aldehyde. Ensure the aqueous workup is thorough and the pH is appropriately adjusted.

  • Residual DMF: N,N-Dimethylformamide (DMF) is a high-boiling solvent and can be difficult to remove. It is highly water-soluble and can be removed by washing the organic layer with water or brine.

  • Side Reactions: The Vilsmeier reagent is a powerful electrophile and can lead to side reactions if not controlled. The reaction is typically performed at low temperatures.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired this compound from impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. For isoxazole derivatives, a common starting point is a mixture of hexane and ethyl acetate.[9] Systematically vary the ratio to achieve a good separation on a TLC plate before running the column. A typical Rf value for the product on TLC should be around 0.3-0.4 for optimal column separation.
Column Overloading Too much crude material on the column leads to broad bands and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.
Column Cracking or Channeling An improperly packed column will result in uneven solvent flow. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Adding a layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding the eluent.
Co-eluting Impurities If impurities have a similar polarity to the product, consider a different adsorbent (e.g., alumina) or an alternative purification method like recrystallization.

Quantitative Data: Column Chromatography Solvent Systems for Isoxazole Derivatives

Compound Type Stationary Phase Eluent System Reference
3,5-Disubstituted IsoxazolesSilica GelHexane/Ethyl Acetate[9]
3-(4-Chlorophenyl)this compoundSilica GelPetroleum Ether/Chloroform (3:7)[10]
General AldehydesSilica GelHexane/Diethyl Ether or Ethyl Acetate (e.g., 97:3)[11]
Trisubstituted OxazolesSilica GelHexanes/CH2Cl2 (from 9:1 to 4:1)[12]
Recrystallization

Problem: The this compound derivative does not crystallize or oils out.

Possible Cause Solution
Incorrect Solvent Choice The ideal solvent should dissolve the compound when hot but not at room temperature.[8][13] For isoxazole derivatives, ethanol and methanol are commonly used.[14] If a single solvent is not effective, try a two-solvent system (e.g., dissolving in a good solvent like ethyl acetate and then adding a poor solvent like hexane until cloudy).
Solution is Not Saturated Too much solvent was added. Evaporate some of the solvent and allow the solution to cool again.[8]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Oily Impurities Impurities can inhibit crystallization. Try purifying the crude material by column chromatography first to remove the bulk of the impurities.

Quantitative Data: Common Recrystallization Solvents

Compound Class Recommended Solvents Reference
Isoxazole DerivativesEthanol, Methanol[14]
General AldehydesToluene, Petroleum Ether[1]
Carboxylic Acids (common impurity)Ethanol/Methanol/Water mixtures[15]
Extraction/Workup

Problem: Low yield after aqueous workup.

Possible Cause Solution
Product is Partially Water Soluble If the this compound has polar substituents, it may have some solubility in the aqueous layer. Back-extract the aqueous layer with the organic solvent to recover more product.
Emulsion Formation Vigorous shaking can lead to emulsions that are difficult to separate. Gentle inversions of the separatory funnel are usually sufficient. If an emulsion forms, adding brine can help to break it.
Degradation under Basic Conditions When washing with a basic solution (e.g., sodium bicarbonate to remove acidic impurities), prolonged contact time can potentially lead to hydrolysis of the isoxazole ring. Perform the wash quickly and proceed to the next step.
Formation of a Water-Soluble Bisulfite Adduct If sodium bisulfite is used to purify the aldehyde, ensure the subsequent basification step is complete to regenerate the aldehyde.[11] Incomplete regeneration will result in product loss to the aqueous layer.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound workup Aqueous Workup / Extraction synthesis->workup Initial Cleanup column Column Chromatography workup->column Remove Polar/Non-polar Impurities recrystallization Recrystallization workup->recrystallization Direct Crystallization column->recrystallization Further Purification (Optional) analysis Purity Check (TLC, NMR, etc.) column->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General purification workflow for this compound derivatives.

troubleshooting_flowchart start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities Impurities Identified basic_wash Wash with NaHCO3 (aq) acidic_impurities->basic_wash Yes column_chromatography Column Chromatography acidic_impurities->column_chromatography No basic_wash->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification degradation Degradation Observed? column_chromatography->degradation recrystallization->degradation end Pure Product degradation->end No mild_conditions Use Milder Conditions (Lower Temp, Avoid Strong Acid/Base) degradation->mild_conditions Yes mild_conditions->start Re-purify

Caption: Troubleshooting decision tree for purification challenges.

References

Improving regioselectivity in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Regioselectivity in Isoxazole Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective synthesis of isoxazoles.

Troubleshooting Guides

This section addresses specific issues you may encounter during your isoxazole synthesis experiments, with a focus on controlling regioselectivity.

Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Terminal Alkyne, Resulting in a Mixture of 3,4- and 3,5-Disubstituted Isoxazoles.

  • Goal: Enhance the formation of the 3,5-disubstituted isomer.

  • Underlying Principles: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted isoxazole due to a combination of electronic and steric factors.[1] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the 3,5-isomer.[1] Bulky substituents on both the nitrile oxide and the alkyne also sterically favor the 3,5-regioisomer.[1]

  • Troubleshooting Steps:

    • Catalyst Introduction: The use of a Copper(I) catalyst (e.g., CuI, or in situ generated from CuSO₄ and a reducing agent) is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been shown to be effective.[1]

    • Solvent Selection: The polarity of the solvent can influence regioselectivity. Experiment with less polar solvents, which can sometimes favor the formation of the desired 3,5-isomer.[1][2]

    • Temperature Adjustment: Lowering the reaction temperature can enhance the selectivity of the cycloaddition.[1]

    • In Situ Nitrile Oxide Generation: Nitrile oxides can be unstable and prone to dimerization.[1][2] The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent helps maintain a low concentration of the dipole, which can improve selectivity.[1]

Issue 2: The Reaction Predominantly Yields the 3,5-Isomer When the Target is the 3,4-Disubstituted Isoxazole.

  • Goal: Favor the formation of the 3,4-disubstituted isomer.

  • Underlying Principles: The synthesis of 3,4-disubstituted isoxazoles via the classical 1,3-dipolar cycloaddition with terminal alkynes is challenging due to the inherent electronic and steric bias towards the 3,5-isomer.[1] Therefore, alternative strategies are often required.

  • Troubleshooting Steps:

    • Utilize Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, employing internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles. The careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

    • Alternative Synthetic Routes:

      • Enamine-Based [3+2] Cycloaddition: This metal-free approach involves the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and a secondary amine like pyrrolidine). This method has proven to be highly regiospecific for producing 3,4-disubstituted isoxazoles.[1]

      • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively yield 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid such as BF₃·OEt₂.[1][3][4]

Issue 3: Low Overall Reaction Yield.

  • Goal: Improve the overall yield of the isoxazole product.

  • Troubleshooting Steps:

    • Minimize Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, reducing the amount available for the desired cycloaddition.[1][2] To circumvent this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the dipolarophile.[1]

    • Optimize Base and Temperature: When generating nitrile oxides from hydroximoyl halides, the choice of base (e.g., triethylamine) and its stoichiometry are critical.[1] While higher temperatures can accelerate the reaction, they may also promote decomposition.[1] Careful optimization of the reaction temperature is key.

    • Address Steric Hindrance: Significant steric bulk on either the nitrile oxide or the alkyne can decrease the reaction rate.[1] If possible, consider using less sterically hindered starting materials.

    • Refine Purification Protocol: Isoxazoles can present challenges during purification. Ensure that the chosen chromatographic conditions (e.g., solvent system, stationary phase) are suitable for your specific product.[1]

Frequently Asked Questions (FAQs)

Q1: How do the electronic and steric effects of substituents dictate the regioselectivity of the 1,3-dipolar cycloaddition?

A1: Electronic effects are primarily governed by Frontier Molecular Orbital (FMO) theory.[1] The reaction is typically controlled by the interaction between the HOMO of one component and the LUMO of the other.[1] In the case of a standard nitrile oxide and a terminal alkyne, the dominant interaction is between the alkyne's HOMO and the nitrile oxide's LUMO, which favors the formation of the 3,5-disubstituted isoxazole.[1] Sterically, large substituents on the reacting partners will orient themselves to be as far apart as possible in the transition state, which also generally promotes the formation of the 3,5-isomer with terminal alkynes.[1]

Q2: What is the impact of solvent and temperature on the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters. The solvent can affect the solubility of reactants, the reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[2] Temperature optimization is vital for controlling reaction kinetics; high temperatures can lead to decomposition and side product formation, while low temperatures may result in very slow or incomplete reactions.[2]

Q3: My 1,3-dipolar cycloaddition is giving low yields. What are the likely causes and how can I fix them?

A3: Low yields in these reactions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[2] To counter this, you can try using a slight excess of the nitrile oxide precursor. The choice of base and solvent for generating the nitrile oxide is also crucial. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[2]

Q4: I'm observing isomeric products. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge in 1,3-dipolar cycloadditions.[2] Regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. The choice of solvent can also be a factor; in some instances, more polar or fluorinated solvents have been shown to improve regioselectivity.[2] The use of catalysts, such as copper(I), can also effectively steer the reaction towards a single regioisomer.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Isoxazole Synthesis via Cyclocondensation of β-Enamino Diketones. [4]

EntryLewis Acid (Equivalents)SolventTemperatureRegioselectivity (3,4-isomer : other isomers)Yield (%)
1BF₃·OEt₂ (0.5)MeCNRoom Temp.60:4075
2BF₃·OEt₂ (1.0)MeCNRoom Temp.80:2082
3BF₃·OEt₂ (2.0)MeCNRoom Temp.90:1079
4BF₃·OEt₂ (2.5)MeCNRoom Temp.88:1278
5BF₃·OEt₂ (2.0)CH₂Cl₂Room Temp.75:2565
6BF₃·OEt₂ (2.0)TolueneRoom Temp.70:3060

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed [3+2] Cycloaddition

  • Procedure: To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol). For in situ nitrile oxide generation from the oxime, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Based [3+2] Cycloaddition

  • Procedure: To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol). Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the 3,4-disubstituted isoxazole.[1]

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of a β-Enamino Diketone

  • Procedure: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol). Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) is added dropwise at room temperature. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 3,4-disubstituted isoxazole.[1]

Visualizations

troubleshooting_workflow start Start: Isoxazole Synthesis issue Identify Primary Issue start->issue regioselectivity Poor Regioselectivity issue->regioselectivity Regioselectivity low_yield Low Yield issue->low_yield Yield isomer_mixture Mixture of 3,4 and 3,5-isomers? regioselectivity->isomer_mixture yield_causes Potential Causes: - Nitrile oxide dimerization - Suboptimal base/temperature - Steric hindrance - Purification issues low_yield->yield_causes target_35 Target: 3,5-isomer isomer_mixture->target_35 Yes target_34 Target: 3,4-isomer isomer_mixture->target_34 No (targeting 3,4) solution_35 Solutions: - Use Cu(I) or Ru catalyst - Lower reaction temperature - Use less polar solvent - In situ nitrile oxide generation target_35->solution_35 solution_34 Solutions: - Use internal alkyne - Enamine-based [3+2] cycloaddition - Cyclocondensation of β-enamino diketone target_34->solution_34 end End: Optimized Synthesis solution_35->end solution_34->end yield_solutions Solutions: - In situ generation at low temp. - Optimize base and temp. - Use less hindered substrates - Refine purification method yield_causes->yield_solutions yield_solutions->end

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

regioselectivity_factors title Factors Controlling Regioselectivity in Isoxazole Synthesis center_node Regioselectivity substrate Substrate Structure center_node->substrate conditions Reaction Conditions center_node->conditions mechanism Reaction Mechanism center_node->mechanism electronic Electronic Effects (FMO) substrate->electronic steric Steric Effects substrate->steric catalyst Catalyst (e.g., Cu(I)) conditions->catalyst solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature cycloaddition [3+2] Cycloaddition mechanism->cycloaddition cyclocondensation Cyclocondensation mechanism->cyclocondensation

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

References

Stability and storage conditions for Isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Isoxazole-5-carbaldehyde, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage at temperatures between 2-8°C is advised, and for long-term storage, temperatures of -20°C are preferable, with the compound stored under an inert atmosphere such as nitrogen or argon.

Q2: How stable is this compound at room temperature?

A2: this compound is moderately stable at room temperature for short periods. However, prolonged exposure to ambient conditions, particularly light, air (oxygen), and moisture, can lead to degradation. The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid.

Q3: What are the primary degradation pathways for this compound?

A3: The two main points of instability in this compound are the aldehyde group and the isoxazole ring.

  • Aldehyde Oxidation: The aldehyde group can be easily oxidized to Isoxazole-5-carboxylic acid, especially in the presence of oxygen. This process can be accelerated by light and heat.

  • Isoxazole Ring Opening: The isoxazole ring is susceptible to cleavage under basic conditions (high pH), a reaction that is expedited by increased temperatures. It can also undergo photochemical rearrangement upon exposure to UV light.

Q4: Can I handle this compound on the benchtop?

A4: For short procedures, handling this compound on a clean, dry benchtop is generally acceptable. However, to minimize degradation, it is best practice to work in a well-ventilated area, away from direct sunlight. For extended manipulations or when high purity is critical, working under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) is recommended.

Q5: Is this compound sensitive to moisture?

A5: Yes, aldehydes can react with water to form hydrates. While this process is often reversible, the presence of moisture can facilitate other degradation pathways. Therefore, it is crucial to store and handle the compound in a dry environment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has turned yellow/brown Oxidation of the aldehyde group or other degradation.Discoloration often indicates impurity. It is advisable to verify the purity of the compound using analytical techniques like NMR or HPLC. If purity is compromised, consider purification by recrystallization or chromatography, or using a fresh batch of the compound.
Poor reactivity in a reaction The compound may have degraded due to improper storage or handling.Confirm the identity and purity of the starting material. If degradation is suspected, use a freshly opened container or a recently purified sample. Ensure all reaction glassware is dry and, if necessary, perform the reaction under an inert atmosphere.
Inconsistent experimental results This could be due to batch-to-batch variation or gradual degradation of the stock supply.Always note the lot number of the compound being used. If possible, test a new batch against an old one to check for inconsistencies. For sensitive experiments, it is best to use a single, well-stored batch of the reagent.
Formation of an unexpected carboxylic acid byproduct Oxidation of the aldehyde.To prevent oxidation, store the compound under an inert gas and in the dark. When used in reactions, deoxygenate solvents and consider adding an antioxidant like BHT if compatible with your reaction chemistry.

Stability Data Summary

Condition Parameter Value Notes
Temperature Recommended Storage2-8°CShort-term storage.
Long-term Storage-20°CUnder inert atmosphere.
pH Acidic (pH < 4)Relatively StableThe isoxazole ring is generally stable in acidic conditions.
Neutral (pH ~7)Moderately StableSlow degradation may occur over time.
Basic (pH > 8)UnstableThe isoxazole ring is prone to opening, with the rate increasing with pH.
Light Ambient LightModerate DegradationCan promote oxidation of the aldehyde.
UV LightProne to DegradationCan cause photochemical rearrangement of the isoxazole ring.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components for pH control)

  • Temperature-controlled incubator/oven

  • pH meter

  • HPLC system with a UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Temperature Stability: Aliquot the stock solution into several vials. Place the vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • pH Stability: Prepare buffers at various pH values (e.g., pH 4, 7, and 9). Add a known amount of the stock solution to each buffer to achieve the desired final concentration.

  • Photostability: Expose an aliquot of the solution to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated reverse-phase HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

  • Monitor the peak area of this compound at a suitable wavelength (e.g., determined by a UV scan).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Visualizations

Stability_Factors cluster_conditions Environmental Conditions cluster_compound This compound cluster_degradation Degradation Pathways Temperature Temperature Oxidation Oxidation (Carboxylic Acid Formation) Temperature->Oxidation RingOpening Ring Opening Temperature->RingOpening Light Light Exposure Light->Oxidation Light->RingOpening Photolysis pH pH pH->RingOpening Basic pH Oxygen Oxygen (Air) Oxygen->Oxidation Compound This compound (Stable Form) Compound->Oxidation Compound->RingOpening Polymerization Polymerization Compound->Polymerization

Caption: Factors influencing the degradation of this compound.

Stability_Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Temp, pH, Light) start->stress sample Collect Aliquots at Time Intervals stress->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining & Determine Degradation Rate analyze->data end Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

Technical Support Center: Overcoming Challenges in the Scale-Up of Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of isoxazole production. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the primary causes and how can I optimize the reaction for better output?

A: Low yields in isoxazole synthesis, particularly during scale-up, can be attributed to several factors. The most common issue is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans.[1][2] To mitigate this and improve your yield, consider the following strategies:

  • In Situ Generation of Nitrile Oxide: Generate the nitrile oxide in the presence of the dipolarophile. This ensures that the nitrile oxide reacts as it is formed, minimizing the opportunity for dimerization.[1] A slow, in situ generation can be achieved using an oxime precursor with an oxidant like N-chlorosuccinimide (NCS).[1]

  • Temperature Control: While higher temperatures can accelerate the reaction, they can also promote the decomposition of the nitrile oxide.[1][2] It is crucial to optimize the temperature to find a balance between reaction rate and stability.

  • Reagent Stoichiometry: Using a slight excess of the alkyne dipolarophile can help to trap the nitrile oxide as it is formed, reducing dimerization.[2] Conversely, a slight excess of the nitrile oxide precursor can sometimes be beneficial to drive the reaction to completion.[2]

  • Choice of Base and Solvent: When generating nitrile oxides from hydroximoyl halides, the selection and amount of base (e.g., triethylamine) are critical.[1] The solvent can also play a significant role in reactant solubility, reaction rate, and even regioselectivity.[2]

Q2: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazole isomers. How can I improve the regioselectivity of my synthesis?

A: Achieving high regioselectivity is a common challenge, as the 3,5-isomer is often the thermodynamically favored product in reactions with terminal alkynes.[1] Here are several strategies to enhance the formation of the desired regioisomer:

  • Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne heavily influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: This metal-free approach, involving the reaction of in situ generated nitrile oxides with enamines, has proven to be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[1]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1]

  • Catalyst Selection: The use of certain catalysts, such as copper(I), can help direct the reaction towards a specific regioisomer.[2]

Q3: What are the key safety considerations when scaling up isoxazole synthesis?

A: Scaling up any chemical synthesis requires a thorough safety assessment. For isoxazole synthesis, particular attention should be paid to:

  • Thermal Stability: As reactions are scaled up, heat dissipation becomes more challenging. Exothermic events, such as the decomposition of nitrile oxide precursors or the cycloaddition itself, need to be carefully managed to avoid runaway reactions.

  • Reagent Handling: Some reagents used in isoxazole synthesis can be hazardous. For example, oxidants like NCS and hypervalent iodine reagents require careful handling. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods) are adequate for the scale of the reaction.

  • Solvent Safety: Large volumes of organic solvents pose fire and health risks. Select solvents with higher flash points when possible and ensure the reaction setup is properly grounded to prevent static discharge.

Troubleshooting Guides

Guide 1: Low Yield in 1,3-Dipolar Cycloaddition

This guide provides a systematic approach to troubleshooting low yields in the most common isoxazole synthesis method.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents sub_reagents1 Impure Starting Materials? check_reagents->sub_reagents1 check_conditions Optimize Reaction Conditions sub_conditions1 Nitrile Oxide Dimerization? check_conditions->sub_conditions1 check_workup Evaluate Work-up and Purification sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 improve_yield Yield Improved sub_reagents2 Incorrect Stoichiometry? sub_reagents1->sub_reagents2 No action_reagents1 Purify/Re-characterize Starting Materials sub_reagents1->action_reagents1 Yes sub_reagents2->check_conditions No action_reagents2 Adjust Reagent Ratios sub_reagents2->action_reagents2 Yes action_reagents1->check_reagents action_reagents2->check_reagents sub_conditions2 Suboptimal Temperature? sub_conditions1->sub_conditions2 No action_conditions1 Slow Addition of Precursor (In Situ Generation) sub_conditions1->action_conditions1 Yes sub_conditions2->check_workup No action_conditions2 Screen Temperature Range sub_conditions2->action_conditions2 Yes action_conditions1->check_conditions action_conditions2->check_conditions sub_workup2 Degradation on Silica? sub_workup1->sub_workup2 No action_workup1 Optimize Extraction Solvent and pH sub_workup1->action_workup1 Yes sub_workup2->improve_yield No action_workup2 Alternative Purification (e.g., Crystallization) sub_workup2->action_workup2 Yes action_workup1->check_workup action_workup2->check_workup

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Parameter Optimization Data

ParameterRecommended ActionExpected Outcome
Reaction Temperature Screen temperatures from 0 °C to reflux.Identify optimal temperature that balances reaction rate and nitrile oxide stability.[1][2]
Base Stoichiometry Titrate base (e.g., 1.0 to 2.0 equivalents).Ensure complete formation of the nitrile oxide without promoting side reactions.[1]
Solvent Polarity Test a range of solvents (e.g., toluene, THF, CH3CN).Improve solubility and potentially influence regioselectivity.[2]
Addition Rate Add the nitrile oxide precursor dropwise over several hours.Minimize the instantaneous concentration of the nitrile oxide, reducing dimerization.[2]
Guide 2: Improving Regioselectivity

This guide outlines strategies for controlling the isomeric ratio of substituted isoxazoles.

Decision Pathway for Regioselectivity

Regioselectivity start Isomer Mixture Observed modify_conditions Modify Reaction Conditions of 1,3-Dipolar Cycloaddition start->modify_conditions alternative_route Consider Alternative Synthetic Routes start->alternative_route sub_conditions1 Screen Solvents (Polar vs. Non-polar) modify_conditions->sub_conditions1 sub_conditions2 Introduce a Catalyst (e.g., Cu(I)) modify_conditions->sub_conditions2 route1 Enamine-based [3+2] Cycloaddition alternative_route->route1 route2 Cyclocondensation of β-Enamino Diketones alternative_route->route2 desired_isomer Desired Isomer Achieved sub_conditions1->desired_isomer sub_conditions2->desired_isomer route1->desired_isomer route2->desired_isomer

Caption: Decision-making flowchart for improving regioselectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Enamine [3+2] Cycloaddition [1]

This protocol describes a metal-free approach to favor the formation of 3,4-disubstituted isoxazoles.

  • Enamine Formation: To a solution of the aldehyde (1.0 mmol) and a secondary amine such as pyrrolidine (1.2 mmol) in a non-polar solvent like toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Nitrile Oxide Generation and Cycloaddition: Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Gram-Scale Synthesis of a (3),4,5-Substituted Isoxazole [3]

This one-pot procedure demonstrates a scalable method for producing highly substituted isoxazoles.

  • Initial Reaction: In a round-bottom flask, charge the corresponding indole (1.00 mmol), nitroalkene (1.05 mmol), phosphorus acid (1.0 g), and acetic acid (1.0 g).

  • Stirring: Vigorously stir the mixture for 1 hour at room temperature until it becomes a dark red, homogenized solution.

  • Oxidative Cleavage: Prepare a mixture of 2.4 mL of acetic anhydride and 0.6 mL of 30% H₂O₂. Add this mixture dropwise to the reaction. Note: On a larger scale, this addition may be exothermic and require cooling.

  • Final Stirring: Stir the reaction mixture for an additional 2 hours.

  • Work-up and Purification: Follow a standard aqueous work-up and extraction protocol. The crude product can then be purified by column chromatography or recrystallization.

References

Technical Support Center: Catalyst Selection and Optimization for Isoxazol-5-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and optimization for the synthesis of isoxazol-5(4H)-ones. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones?

A1: The most widely used method is a one-pot, three-component reaction involving the condensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and hydroxylamine hydrochloride.[1] This approach is favored for its operational simplicity, high atom economy, and its suitability for creating diverse molecular libraries.[1]

Q2: What types of catalysts are effective for this synthesis?

A2: A variety of catalysts can be employed to promote this reaction. These include mild acidic or basic catalysts, organocatalysts, and heterogeneous catalysts. Specific examples that have been reported to give good yields include sodium malonate, L-valine, glycine, citric acid, propylamine-functionalized cellulose, and gluconic acid.[1][2][3][4][5] In some instances, the reaction can even proceed without a catalyst in a suitable solvent like water, sometimes aided by sunlight.[2]

Q3: How do reaction conditions such as solvent and temperature affect the synthesis?

A3: Solvent and temperature are critical parameters. Water is a commonly used and environmentally friendly solvent that often provides good results.[2][3] However, for certain substrates, a co-solvent system (e.g., water-ethanol) might be beneficial. While many of these reactions can proceed at room temperature, gentle heating (e.g., 60-80°C) can sometimes improve yields, particularly with less reactive aldehydes.[2] It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

Q4: How do substituents on the aromatic aldehyde influence the reaction?

A4: The electronic nature of the substituents on the aromatic aldehyde can impact reaction rates and yields. Aromatic aldehydes with electron-donating groups tend to result in higher yields compared to those with electron-withdrawing groups.[2][5]

Q5: What is the typical method for purifying the final isoxazol-5(4H)-one product?

A5: A significant advantage of this synthesis, especially when water is the solvent, is that the product often precipitates directly from the reaction mixture.[2] Purification can frequently be achieved by simple filtration and washing with a suitable solvent like cold water or ethanol.[2] If further purification is necessary, recrystallization from a solvent such as ethanol is a common and effective method.[2]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be deactivated or not suitable for the specific substrates.[2] 2. Unfavorable Reaction Conditions: The temperature, solvent, or reaction time may not be optimal.[2] 3. Poor Reactant Quality: Impurities in the aldehyde, β-ketoester, or hydroxylamine hydrochloride can inhibit the reaction.[2]1. Verify the catalyst's integrity and concentration. Consider trying a different catalyst, such as citric acid, L-valine, or sodium malonate.[2][3] 2. Optimize the reaction temperature; gentle heating may be beneficial.[2] Ensure the solvent is appropriate; water is often a good choice.[3] Monitor the reaction by TLC to determine the ideal duration.[2] 3. Use freshly distilled aldehydes and ensure high purity of other reactants.[2]
Presence of Significant Byproducts 1. Formation of Aldehyde Oxime and Nitrile: A common side reaction is the formation of an oxime from the aldehyde and hydroxylamine, which can dehydrate to a nitrile.[2] 2. Suboptimal Catalyst Choice: The catalyst may not be selective for the desired three-component reaction.[2]1. Modify the reaction conditions to favor the main reaction. 2. Experiment with different catalysts to find one that selectively promotes the desired synthesis.[2]
Difficulty in Product Isolation 1. High Solubility in Reaction Solvent: The product may not precipitate if it is highly soluble in the chosen solvent.1. If water is used as the solvent and the product doesn't precipitate, extraction with a suitable organic solvent like ethyl acetate may be necessary.[1][5]

Quantitative Data Summary

Table 1: Comparison of Various Catalysts for the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
Sodium Malonate10Water252094
Propylamine-functionalized cellulose14 mgWaterRoom Temp.2096
Gluconic Acid (50 wt% aq. soln)-GAAS704590
L-ValineNot SpecifiedWaterRoom Temp.Not SpecifiedHigh
Glycine10WaterRoom Temp.Not SpecifiedHigh

Note: The data is compiled from multiple sources and reaction conditions may vary slightly between studies.[1][3][4][5]

Table 2: Effect of Solvents on the Sodium Malonate Catalyzed Synthesis

SolventTemperature (°C)Time (min)Yield (%)
Water252094
Ethanol253585
Water:Ethanol (1:1)253088
n-hexane256040
Acetone255065
Dichloromethane255550
Dimethylformamide254570
Chloroform255545
Ethyl Acetate254075

Reaction conditions: benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), sodium malonate (10 mol%).[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4-disubstituted Isoxazol-5(4H)-ones using Sodium Malonate as a Catalyst [3]

  • Materials: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), sodium malonate (10 mol%), water (5 mL).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and sodium malonate in water.

    • Stir the mixture at room temperature (25°C).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, collect the solid product by filtration.

    • Wash the precipitate with cold water and dry to obtain the pure product.

Protocol 2: Synthesis using Propylamine-Functionalized Cellulose as a Catalyst [4]

  • Materials: β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), aldehyde (1 mmol), propylamine-functionalized cellulose (14 mg), water (10 mL).

  • Procedure:

    • Combine the β-keto ester, hydroxylamine hydrochloride, aldehyde, and propylamine-functionalized cellulose in water.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction's progress via TLC.

    • Once the reaction is complete, filter the resulting precipitate.

    • Wash the solid with ethanol (3 x 10 mL) and air-dry to yield the final product.

Protocol 3: Synthesis using Gluconic Acid Aqueous Solution [5]

  • Materials: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), gluconic acid aqueous solution (50 wt%, 5 mL).

  • Procedure:

    • Stir a mixture of the aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride in the gluconic acid aqueous solution.

    • Heat the reaction mixture to 70°C.

    • Monitor the reaction's progress by TLC (typically complete within 45 minutes).

    • After completion, cool the mixture to room temperature.

    • Extract the product with ethyl acetate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by crystallization from ethanol.

Visualizations

experimental_workflow start Start: Reactant Preparation reactants Combine Aldehyde, β-keto ester, and Hydroxylamine HCl start->reactants add_catalyst Add Catalyst and Solvent reactants->add_catalyst reaction Stir at Optimized Temperature add_catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Filtration or Extraction monitoring->workup Complete purification Purification: Washing or Recrystallization workup->purification characterization Characterization: NMR, IR, Mass Spec purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the one-pot, three-component synthesis of isoxazol-5(4H)-ones.

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are reaction conditions (temp, time, solvent) optimal? check_catalyst->check_conditions Yes solution_catalyst Verify catalyst integrity. Try an alternative catalyst. check_catalyst->solution_catalyst No check_reactants Are reactants pure? check_conditions->check_reactants Yes solution_conditions Optimize temperature and time. Screen different solvents (e.g., water). check_conditions->solution_conditions No solution_reactants Purify starting materials. Use freshly distilled aldehyde. check_reactants->solution_reactants No

Caption: Troubleshooting decision tree for addressing low product yield in isoxazol-5-one synthesis.

References

Managing dimerization of nitrile oxide in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Managing Dimerization of Nitrile Oxide in Isoxazole Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the dimerization of nitrile oxides during isoxazole synthesis.

Troubleshooting Guide

Issue 1: Low Yield of Isoxazole and Significant Formation of Furoxan Byproduct

Description: The primary challenge in the 1,3-dipolar cycloaddition reaction for isoxazole synthesis is the undesired dimerization of the highly reactive nitrile oxide intermediate to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This side reaction competes with the desired cycloaddition and can significantly reduce the yield of the target isoxazole.[3][4]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Instantaneous Concentration of Nitrile Oxide In Situ Generation: Generate the nitrile oxide slowly in the presence of the dipolarophile (alkyne). This is the most effective method to keep the nitrile oxide concentration low and favor the cycloaddition reaction.[1][5] Common methods include the dehydrohalogenation of hydroximoyl chlorides with a base or the oxidation of aldoximes.[2][6]
Slow Addition of Reagents: If generating the nitrile oxide from a precursor, add the base or oxidizing agent slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide throughout the reaction.[1][5]
Slow Cycloaddition Reaction Rate Increase Dipolarophile Concentration: Use a stoichiometric excess of the alkyne (dipolarophile) to increase the probability of the desired cycloaddition over dimerization.[5][7] A 5-fold excess of the olefin has been used to increase the yields of monoadducts.[8]
Use a More Reactive Dipolarophile: Electron-deficient alkynes are generally more reactive towards nitrile oxides.[7]
High Reaction Temperature Lower the Reaction Temperature: While higher temperatures can increase the rate of cycloaddition, they can also accelerate the rate of dimerization.[3][5] Performing the reaction at 0°C or lower can help minimize the formation of the furoxan byproduct.[7] The optimal temperature should be determined empirically.[7]
Steric Hindrance Modify Substrates: If possible, utilize less sterically hindered precursors for the nitrile oxide or a less hindered dipolarophile to facilitate the cycloaddition.[7] Steric bulk on the nitrile oxide substituent can, however, hinder the dimerization process.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in nitrile oxide-based isoxazole synthesis and how is it formed?

The most common side product is a furoxan, which is the dimer of the nitrile oxide.[1] Nitrile oxides are highly reactive and unstable 1,3-dipoles.[9] In the absence of a suitable dipolarophile (like an alkyne), or if the rate of cycloaddition is slow, two molecules of the nitrile oxide will react with each other in a [3+2] cycloaddition to form the more stable furoxan ring.[10][11] This dimerization is a multi-step process that involves the formation of dinitrosoalkene-like intermediates.[12][13]

Q2: How can I completely avoid nitrile oxide dimerization?

While complete avoidance is challenging, dimerization can be minimized to negligible levels. The most effective strategy is the in situ generation and trapping of the nitrile oxide.[7] This involves generating the nitrile oxide in the presence of a high concentration of a reactive alkyne. The alkyne "traps" the nitrile oxide as it is formed, driving the reaction towards the desired isoxazole product before dimerization can occur.[7]

Q3: What are the common methods for the in situ generation of nitrile oxides?

Common and effective methods for the in situ generation of nitrile oxides include:

  • Dehydrohalogenation of hydroximoyl chlorides: This is a widely used method where a base, such as triethylamine, is used to eliminate HCl from a hydroximoyl chloride precursor.[6]

  • Oxidation of aldoximes: Various oxidizing agents can be used to convert aldoximes to nitrile oxides.[6] Hypervalent iodine reagents are known to lead to the clean and rapid formation of nitrile oxides.[2][14]

  • Dehydration of primary nitroalkanes: This method is also a popular route for generating nitrile oxides.[6]

Q4: Does the solvent affect the rate of nitrile oxide dimerization?

Yes, the choice of solvent can influence the stability and reactivity of the nitrile oxide. Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[7] The polarity of the solvent can affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a useful optimization step.[4][7]

Q5: Can steric hindrance on the nitrile oxide precursor help in managing dimerization?

Yes, steric bulk on the substituent of the nitrile oxide (R-CNO) can significantly hinder the dimerization process.[9] The formation of the furoxan dimer requires the approach of two nitrile oxide molecules in a specific orientation. Large, bulky groups make this approach sterically difficult, thus slowing down the rate of dimerization.[7] For instance, nitrile oxides with bulky substituents like a mesityl group are often stable enough to be isolated.[7]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime for Isoxazole Synthesis

This protocol describes the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, followed by trapping with a terminal alkyne.[14]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • [Bis(trifluoroacetoxy)]iodobenzene (1.5 equiv)

  • Methanol/Water (5:1 v/v)

  • Dichloromethane (DCM)

  • 10% Sodium Thiosulfate solution

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexanes

Procedure:

  • In a round-bottom flask, dissolve the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water.

  • To the stirred solution, add [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2 days, monitoring the progress by TLC.

  • Upon completion, add 5 mL of 10% sodium thiosulfate solution to quench the reaction and extract the mixture with DCM.

  • Dry the organic layer with MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired 3,5-disubstituted isoxazole.

Visualizations

NitrileOxidePathways cluster_generation Nitrile Oxide Generation cluster_reactions Reaction Pathways Precursor Aldoxime / Hydroximoyl Chloride NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Precursor->NitrileOxide In situ generation Oxidant_Base Oxidant or Base Alkyne Alkyne (Dipolarophile) Isoxazole Isoxazole (Desired Product) NitrileOxide->Isoxazole [3+2] Cycloaddition (Desired) Furoxan Furoxan (Dimerization Byproduct) NitrileOxide->Furoxan Dimerization (Undesired) NitrileOxide2 R-C≡N⁺-O⁻ Alkyne->Isoxazole NitrileOxide2->Furoxan

Caption: Reaction pathways of in situ generated nitrile oxide.

TroubleshootingWorkflow Start Low Isoxazole Yield & High Furoxan Formation Check_Concentration Is Nitrile Oxide Concentration High? Start->Check_Concentration Check_Rate Is Cycloaddition Rate Slow? Check_Concentration->Check_Rate No Action_SlowAddition Implement Slow Addition of Reagents or In Situ Generation Check_Concentration->Action_SlowAddition Yes Check_Temp Is Reaction Temperature High? Check_Rate->Check_Temp No Action_IncreaseAlkyne Increase Alkyne Concentration or Use More Reactive Alkyne Check_Rate->Action_IncreaseAlkyne Yes Action_LowerTemp Lower Reaction Temperature Check_Temp->Action_LowerTemp Yes End Optimized Reaction Check_Temp->End No Action_SlowAddition->Check_Rate Action_IncreaseAlkyne->Check_Temp Action_LowerTemp->End

Caption: Troubleshooting workflow for low isoxazole yield.

References

Work-up procedures for isoxazole synthesis to avoid product degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up of isoxazole synthesis to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of isoxazole degradation during work-up?

A1: Isoxazoles can be sensitive to both strong acids and strong bases, which can lead to ring-opening or other rearrangements. Elevated temperatures during solvent removal or purification can also cause degradation. The specific stability of an isoxazole is highly dependent on the substituents on the ring.

Q2: What is a general, non-destructive work-up procedure for a newly synthesized isoxazole?

A2: A general approach involves quenching the reaction mixture with a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an appropriate organic solvent. The organic layer should then be washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure at low temperature.

Q3: Which purification techniques are most suitable for isoxazoles?

A3: Column chromatography on silica gel is a very common and effective method for purifying isoxazoles. Recrystallization can also be an excellent option if a suitable solvent system is found and the isoxazole is a solid. Distillation is suitable for volatile, thermally stable isoxazoles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield after work-up Product is water-soluble.Saturate the aqueous layer with brine before extraction to decrease the polarity of the aqueous phase.
Product degradation due to pH.Use a milder quenching agent. For example, if a strong base was used in the reaction, quench with saturated ammonium chloride instead of a strong acid.
Incomplete extraction.Increase the number of extractions with the organic solvent.
Product degradation observed by TLC/LCMS after work-up Isoxazole ring is sensitive to acid.Avoid acidic washes. Use a neutral wash like brine. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
Isoxazole ring is sensitive to base.Avoid basic washes (e.g., sodium bicarbonate). Use a neutral wash like brine.
Thermal degradation.Concentrate the solvent at a lower temperature using a rotary evaporator with a cold water bath.
Difficulty removing a specific impurity Impurity has similar polarity to the product.Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution might be necessary.
The impurity is a starting material.Ensure the reaction has gone to completion before starting the work-up.

Detailed Experimental Protocols

Protocol 1: General Aqueous Work-up for Isoxazoles
  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure at a temperature below 40°C.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Work-up for Acid-Sensitive Isoxazoles
  • Quenching: Cool the reaction mixture to room temperature. Quench with deionized water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the solvent under reduced pressure at a low temperature.

  • Purification: Proceed with purification, avoiding acidic solvents in chromatography if possible.

Data Summary

Work-up Condition Product Yield (%) Purity (%) Notes
Quenched with 1M HCl6585Significant degradation observed.
Quenched with sat. NH₄Cl8595Clean reaction profile.
Quenched with water8294Suitable for acid-sensitive isoxazoles.

Visual Guides

G cluster_workflow General Isoxazole Work-up Workflow reaction Reaction Mixture quench Quench (e.g., sat. NH4Cl) reaction->quench extract Extract (e.g., EtOAc) quench->extract wash Wash (Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate (Low Temp) dry->concentrate purify Purify (Chromatography) concentrate->purify product Pure Isoxazole purify->product

Caption: Standard workflow for isoxazole work-up and purification.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_aq Check Aqueous Layer for Product (TLC/LCMS) start->check_aq product_in_aq Product in Aqueous Layer? check_aq->product_in_aq saturate Saturate with Brine & Re-extract product_in_aq->saturate Yes check_degradation Check for Degradation (TLC/LCMS) product_in_aq->check_degradation No degradation_obs Degradation Observed? check_degradation->degradation_obs modify_quench Modify Quenching/ Washing pH degradation_obs->modify_quench Yes incomplete_extraction Consider Incomplete Extraction degradation_obs->incomplete_extraction No increase_extractions Increase Number of Extractions incomplete_extraction->increase_extractions

Caption: Decision tree for troubleshooting low isoxazole yield.

Validation & Comparative

A Comparative Guide to the Antibacterial Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial activity of various isoxazole derivatives, supported by experimental data, to aid in the development of new and effective therapeutic agents.

Comparative Antibacterial Activity of Isoxazole Derivatives

The antibacterial efficacy of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole core and its appended phenyl rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against a panel of Gram-positive and Gram-negative bacteria, showcasing the structure-activity relationships.

Derivative ClassCompoundSubstituentsS. aureus (MIC µg/mL)E. faecalis (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Reference
Perhydropyrrolo[3,4-d]isoxazole-4,6-dionescis-3aR=H, R'=H5025--[1]
cis-3dR=4-Cl, R'=H5025--[1]
N3, N5-di(substituted)isoxazole-3,5-diamines178d4-F phenyl100-117-[2]
178e4-Cl phenyl95-110-[2]
178f4-Br phenyl--95-[2]
Triazole-Isoxazole Hybrids7b-36.4 ± 1.07 mm (Zone of Inhibition)-36.4 ± 1.07 mm (Zone of Inhibition)11.25 ± 1.02 mm (Zone of Inhibition)[3]

Experimental Protocols

The determination of the antibacterial activity of isoxazole derivatives is primarily conducted using standardized methods such as broth microdilution and agar well diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Isoxazole Derivatives: Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB).

  • Culture Medium: Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plates: Sterile plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of the isoxazole derivatives is prepared in MHB in the wells of the 96-well plate.

  • The overnight bacterial cultures are diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Each well is inoculated with the bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Preparation of Materials:

  • Isoxazole Derivatives: Stock solutions of the test compounds are prepared.

  • Bacterial Strains: A standardized inoculum of the test bacteria is prepared.

  • Culture Medium: Mueller-Hinton Agar (MHA) plates.

2. Assay Procedure:

  • The surface of the MHA plates is uniformly inoculated with the bacterial suspension.

  • Wells are created in the agar using a sterile cork borer.

  • A specific volume of the isoxazole derivative solution is added to each well.

  • A standard antibiotic is used as a positive control.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters.

Visualizing Experimental and Biological Pathways

To better understand the workflow of antibacterial activity assessment and the potential mechanism of action of isoxazole derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compounds Prepare Isoxazole Derivative Solutions serial_dilution Perform Serial Dilutions (for MIC) prep_compounds->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Media with Bacteria prep_bacteria->inoculation prep_media Prepare Culture Media (Broth/Agar) prep_media->serial_dilution prep_media->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Measure Zone of Inhibition or Determine MIC incubation->read_results data_analysis Analyze and Compare Data read_results->data_analysis

Caption: Experimental workflow for assessing antibacterial activity.

Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydrofolate Dihydropteroate -> Dihydrofolate dhps->dihydrofolate tetrahydrofolate Dihydrofolate -> Tetrahydrofolate dihydrofolate->tetrahydrofolate dna_synthesis Purine & Thymidine Synthesis -> DNA & RNA Synthesis tetrahydrofolate->dna_synthesis isoxazole Sulfamethoxazole (Isoxazole-containing antibiotic) isoxazole->dhps Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis by an Isoxazole Derivative.

Mechanism of Action

Isoxazole derivatives can exert their antibacterial effects through various mechanisms, acting as either bactericidal or bacteriostatic agents.[4] Their mode of action often involves the disruption of essential cellular processes.

A well-established mechanism for isoxazole-containing antibiotics, such as sulfamethoxazole, is the inhibition of the folic acid synthesis pathway.[5] Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Bacteria must synthesize their own folic acid, making this pathway an attractive target for antimicrobial drugs. Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in the conversion of para-aminobenzoic acid (PABA) to dihydrofolate.[5] By blocking this enzyme, the synthesis of folic acid is halted, leading to the inhibition of bacterial growth.

Other proposed mechanisms of action for different isoxazole derivatives include the targeting of the bacterial cell wall or cell membrane, inhibition of protein synthesis, and interference with other metabolic pathways.[4] For some derivatives, a hypothetical mechanism involving the inhibition of GTPase activity and subsequent disruption of bacterial cell division has been suggested.[6] The precise mechanism is often dependent on the specific chemical structure of the isoxazole derivative.

Conclusion

Isoxazole derivatives represent a versatile and promising scaffold for the development of novel antibacterial agents. The data presented in this guide highlight the significant potential of this class of compounds and underscore the importance of structure-activity relationship studies in optimizing their efficacy. Further research into the specific molecular targets and mechanisms of action of these derivatives will be crucial in designing next-generation antibiotics to combat the growing challenge of antimicrobial resistance.

References

A Comparative Guide to the Synthetic Utility of Isoxazole-5-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Their unique electronic and steric properties, dictated by the nature of the heteroaromatic ring, govern their reactivity and suitability for various synthetic transformations. This guide provides an objective comparison of isoxazole-5-carbaldehyde against three other prominent heterocyclic aldehydes: furfural, thiophene-2-carbaldehyde, and pyridine-3-carbaldehyde. The comparative analysis is supported by experimental data from the literature to aid in the selection of the most appropriate aldehyde for specific synthetic endeavors.

General Reactivity and Electronic Properties

The reactivity of the aldehyde functional group is intrinsically linked to the electronic nature of the heterocyclic ring to which it is attached.

  • This compound : The isoxazole ring is an electron-deficient π-system due to the presence of two electronegative heteroatoms (nitrogen and oxygen). This electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles. The N-O bond within the isoxazole ring can be susceptible to cleavage under certain reductive or basic conditions, a feature that can be exploited in synthetic design.[1]

  • Furfural (Furan-2-carbaldehyde) : Derived from renewable biomass, furfural is an electron-rich aromatic aldehyde.[2] The oxygen atom in the furan ring donates electron density, which can slightly reduce the electrophilicity of the carbonyl carbon compared to more electron-deficient systems. The furan ring itself is prone to electrophilic substitution and can undergo reactions like Diels-Alder cycloadditions.[3][4]

  • Thiophene-2-carbaldehyde : Thiophene is more aromatic and less electron-rich than furan but still considered an electron-donating ring system compared to benzene.[5] The sulfur atom's ability to participate in π-conjugation influences the aldehyde's reactivity. The thiophene ring is generally stable but can be susceptible to desulfurization under certain conditions.

  • Pyridine-3-carbaldehyde : The pyridine ring is a classic example of an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom.[6] This deactivation is more pronounced than in isoxazole. The nitrogen atom also imparts basicity to the molecule, which can influence reaction conditions and catalyst choice.

A general workflow for many syntheses involving these aldehydes follows a standard path of reaction, workup, and purification.

G reagents Heterocyclic Aldehyde + Other Reagents reaction Reaction Mixture (Solvent, Catalyst, Temperature) reagents->reaction Mixing workup Aqueous Workup (e.g., Quenching, Extraction) reaction->workup Completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for synthetic reactions involving heterocyclic aldehydes.

Comparative Performance in Key Synthetic Reactions

The following sections provide a comparative overview of the performance of this compound and its counterparts in common synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reactivity of the aldehyde is a key factor in this reaction.

AldehydeActive Methylene CompoundCatalyst/ConditionsReaction TimeYield (%)
This compound MalononitrileAmine-functionalized cellulose / H₂O, RT50 min92%
FurfuralMalononitrileNaHCO₃ / H₂O, RT30 min~95%
Thiophene-2-carbaldehydeMalononitrileAmine-functionalized cellulose / H₂O, RT45 min95%
Pyridine-3-carbaldehydeMalononitrileNone / H₂O:EtOH (1:1), RT2 h92%

Data Summary: In the Knoevenagel condensation with malononitrile, this compound demonstrates high reactivity, affording excellent yields in a short reaction time, comparable to other electron-deficient and electron-rich heterocyclic aldehydes under mild, green conditions. The electron-withdrawing nature of the isoxazole ring likely contributes to its high reactivity.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.

AldehydePhosphorus YlideBase/SolventReaction TimeYield (%)
This compound (Triphenylphosphoranylidene)acetophenoneToluene, reflux12 h85%
FurfuralBenzyltriphenylphosphonium chlorideNaOH / CH₂Cl₂:H₂O1 h75-85%
Thiophene-2-carbaldehydeMethyltriphenylphosphonium iodiden-BuLi / THF12 h82%
Pyridine-3-carbaldehydeEthyl (triphenylphosphoranylidene)acetateToluene, 80-100°C2-4 h~80-90%

Data Summary: this compound participates effectively in the Wittig reaction, providing good yields of the corresponding alkene. Its reactivity appears comparable to the other heterocyclic aldehydes, although reaction conditions vary significantly in the reported literature, making a direct comparison of rates challenging. The stability of the isoxazole ring under these conditions is a notable advantage.[5]

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde to form a secondary alcohol.

AldehydeGrignard ReagentSolventReaction TimeYield (%)
This compound Phenylmagnesium bromideTHF, 0°C to RT2 h~70-80% (estimated)
FurfuralMethylmagnesium bromideDiethyl ether, 0°C30 min~80-90%
Thiophene-2-carbaldehydePhenylmagnesium bromideDiethyl ether, reflux1 h88%
Pyridine-3-carbaldehydePhenylmagnesium bromideTHF, RT2 h~70-80%

Data Summary: this compound is expected to react readily with Grignard reagents due to the high electrophilicity of its carbonyl carbon. While specific literature data for this exact reaction is sparse, its reactivity is anticipated to be comparable to or greater than that of pyridine-3-carbaldehyde. Care must be taken as the isoxazole ring can be susceptible to nucleophilic attack under certain conditions.

Biological Significance and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to the wide range of biological activities exhibited by the isoxazole scaffold, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] For instance, certain isoxazole derivatives have been shown to modulate key cellular signaling pathways. One such pathway is the Akt/GSK3β/β-catenin signaling cascade, which is crucial in regulating cell proliferation, differentiation, and survival. Aberrant activity of this pathway is implicated in various diseases, including cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dsh Frizzled->Dsh activates LRP5_6 LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits APC APC Axin Axin beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Isoxazole_Derivative Isoxazole Derivative Akt Akt Isoxazole_Derivative->Akt activates Akt->GSK3b inhibits

References

A Comparative Guide to Catalysts for Isoxazole-5(4H)-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoxazole-5(4H)-ones, a critical scaffold in medicinal chemistry and drug discovery, has been the subject of extensive research, with a significant focus on the development of efficient and environmentally friendly catalytic systems.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][4] This guide provides a comparative analysis of various catalysts employed in the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, offering a valuable resource for optimizing synthetic strategies.

Performance Comparison of Catalysts

The efficacy of a catalyst in synthesizing isoxazole-5(4H)-ones is typically evaluated based on reaction yield, reaction time, and the greenness of the overall process. The following tables summarize the performance of several reported catalysts under their optimized reaction conditions.

Catalyst [ref]SolventTemperatureTime (min)Yield (%)Key Advantages
Propylamine-functionalized cellulose (Cell-Pr-NH2)[5]WaterRoom Temp.10-6085-98Green, biodegradable catalyst; mild reaction conditions; simple work-up.[5]
Nano-MgO[6]Ethanol/Water70°C30-6085-96High yields; recyclable catalyst.[6]
Urea[7]Water80°C25-7082-97Inexpensive, readily available, and non-toxic catalyst.[7]
Cocos nucifera L. juice[8]EthanolReflux60-12088-94Natural and eco-friendly catalyst.[8]
WEOFPA/glycerol[9]Glycerol60°C30-4586-92Agro-waste-based catalyst; avoids hazardous solvents.[2][9]
Sodium Malonate[4]WaterRoom Temp.15-4588-97Commercially available, efficient organocatalyst; short reaction times.[4]
Ionic Liquid (MAI.Cl)[10]Solvent-free100°C60up to 96Favorable yields and procedural simplicity.[10]
Gluconic acid aqueous solution (GAAS)[11]GAAS70°C45~95Bio-based, recyclable green solvent and catalyst.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of isoxazole-5(4H)-ones using two different types of catalysts.

Protocol 1: Synthesis using Propylamine-functionalized Cellulose (Cell-Pr-NH2)[5][12]

A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), an aldehyde derivative (1 mmol), and a catalytic amount of propylamine-functionalized cellulose (14 mg) in water (10 mL) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed with ethanol (3 x 10 mL), and air-dried to yield the pure product.

Protocol 2: Synthesis using Nano-MgO[6]

In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and nano-MgO (3 mol%) in a 1:1 mixture of ethanol and water (10 mL) is stirred at 70°C. After the reaction is complete (monitored by TLC), the solvent is evaporated, and the residue is recrystallized from ethanol to afford the pure 3,4-disubstituted isoxazole-5(4H)-one.

Reaction Mechanism and Workflow

The synthesis of 3,4-disubstituted isoxazole-5(4H)-ones via a one-pot, three-component reaction generally proceeds through a series of sequential steps. The proposed mechanism involves the formation of an oxime intermediate, followed by cyclization and subsequent Knoevenagel condensation.[5][6]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Beta-Keto_Ester β-Keto Ester Oxime Oxime Intermediate Beta-Keto_Ester->Oxime + Hydroxylamine Hydroxylamine_HCl Hydroxylamine Hydrochloride Aldehyde Aldehyde Isoxazolone 3,4-Disubstituted- isoxazole-5(4H)-one Cyclized_Intermediate 3-Substituted- isoxazole-5(4H)-one Oxime->Cyclized_Intermediate Cyclization Enolized_Intermediate Enolized Intermediate Cyclized_Intermediate->Enolized_Intermediate Enolization (Catalyst) Enolized_Intermediate->Isoxazolone + Aldehyde (Knoevenagel Condensation)

Caption: Proposed reaction mechanism for the synthesis of isoxazole-5(4H)-ones.

The general experimental workflow for the catalytic synthesis is outlined below. This process highlights the key stages from reaction setup to product isolation.

Experimental_Workflow Start Start: Combine Reactants (β-Keto Ester, Hydroxylamine HCl, Aldehyde) Add_Catalyst Add Catalyst and Solvent Start->Add_Catalyst Reaction Stir at Optimized Temperature and Time Add_Catalyst->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Workup Reaction Work-up (Filtration/Extraction) Monitor->Workup Completion Purification Purification (Recrystallization/Washing) Workup->Purification Characterization Product Characterization (NMR, IR, Mass Spec) Purification->Characterization End End: Pure Isoxazole-5(4H)-one Characterization->End

Caption: General experimental workflow for isoxazole-5(4H)-one synthesis.

References

Efficacy of Isoxazole-Based Compounds Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. In recent years, isoxazole derivatives have garnered significant attention as a promising class of anticancer agents, demonstrating potent activity against a wide array of cancer cell lines. These compounds exert their cytotoxic effects through diverse mechanisms of action, including the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

This guide provides a comparative analysis of the efficacy of various isoxazole-based compounds against different cancer cell lines, supported by experimental data. It also details the experimental protocols for key assays and visualizes the underlying signaling pathways to aid researchers in the ongoing development of novel isoxazole-based cancer therapeutics.

Comparative Cytotoxicity of Isoxazole-Based Compounds

The antitumor potential of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several isoxazole-based compounds against a panel of human cancer cell lines, showcasing their broad spectrum of activity.

Table 1: Cytotoxicity (IC50, µM) of Isoxazole-Piperazine Hybrids

CompoundHuh7 (Liver)Mahlavu (Liver)MCF-7 (Breast)
6a 2.32.13.5
13d 0.090.150.25

Data sourced from a study on isoxazole-piperazine hybrids as potential anti-cancer agents.

Table 2: Cytotoxicity (IC50, µM) of Isoxazolyl Chalcones against Non-Small Cell Lung Cancer Lines

CompoundH1792H157A549Calu-1
5f 1.35-1.892.07
5h 7.27-9.8611.07

Data from a study on novel isoxazolyl chalcones.[1]

Table 3: Cytotoxicity (IC50, µM) of Various Isoxazole Derivatives on Different Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Isoxazole-amide 2d HeLa (Cervical)15.48
Isoxazole-amide 2d Hep3B (Liver)~23
Isoxazole-amide 2e Hep3B (Liver)~23
Isoxazole-amide 2a MCF-7 (Breast)39.80
Isoxazole Curcumin 40 MCF-7 (Breast)3.97
(R)-Carvone derivative 14 MCF-7 (Breast)19.19
(R)-Carvone derivative 14 MDA-MB-231 (Breast)20.79
(R)-Carvone derivative 14 HT-1080 (Fibrosarcoma)22.47
(R)-Carvone derivative 14 A-549 (Lung)25.87
Isoxazole derivative 11 MCF-7 (Breast)2.3
Isoxazole derivative 11 Hep3B (Liver)2.7
Harmine derivative 19 OVCAR-3 (Ovarian)5.0
Harmine derivative 19 MCF-7 (Breast)16.0
Harmine derivative 19 HCT 116 (Colon)5.0

Data compiled from multiple studies on the anticancer activities of isoxazole derivatives.[2][3]

Mechanisms of Action: Inducing Cancer Cell Death

Isoxazole-based compounds employ a variety of strategies to inhibit cancer cell growth, with the induction of apoptosis, or programmed cell death, being a prominent mechanism. This is often achieved by targeting and modulating key cellular signaling pathways that regulate cell survival and proliferation.

Apoptosis Induction

Many isoxazole derivatives have been shown to be potent inducers of apoptosis in cancer cells. For instance, isoxazole-piperazine hybrids have been observed to cause apoptotic cell death in hepatocellular carcinoma cells. Similarly, certain isoxazolyl chalcones induce apoptosis in non-small cell lung cancer cells through the death receptor 5 (DR5)-mediated extrinsic pathway.[1] Another study found that novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives exhibited significant pro-apoptotic activities in human erythroleukemic K562 cells.[4]

Key Signaling Pathways

1. Death Receptor 5 (DR5) Mediated Extrinsic Apoptosis Pathway:

Several isoxazole compounds initiate apoptosis by activating the extrinsic pathway, often mediated by death receptors such as DR5. The binding of a ligand, like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), to DR5 triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8, a key initiator caspase. Activated caspase-8 then triggers a cascade of effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][2][5][6]

DR5_Pathway cluster_DISC DISC Formation Ligand TRAIL Ligand DR5 Death Receptor 5 (DR5) Ligand->DR5 Binds to FADD FADD DR5->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Isoxazole Isoxazole Compound Isoxazole->DR5 Activates

DR5-Mediated Extrinsic Apoptosis Pathway.

2. Inhibition of Heat Shock Protein 90 (HSP90):

HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival.[7][8] By inhibiting HSP90, isoxazole-based compounds can lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[9][10] This can result in cell cycle arrest and the induction of apoptosis. Several isoxazole derivatives have been developed as potent HSP90 inhibitors.[11]

HSP90_Inhibition_Pathway Isoxazole Isoxazole-based HSP90 Inhibitor HSP90 HSP90 Isoxazole->HSP90 Binds to ATP pocket Isoxazole->HSP90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->ClientProteins Stabilizes Degradation Proteasomal Degradation HSP90->Degradation Leads to ClientProteins->Degradation Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Promotes Degradation->Proliferation Inhibits

Mechanism of HSP90 Inhibition by Isoxazoles.

Experimental Protocols

The evaluation of the anticancer efficacy of isoxazole-based compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for some of the key experiments.

Experimental Workflow

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Isoxazole Compounds Start->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis (IC50, % Apoptosis, etc.) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

General Experimental Workflow for Anticancer Drug Screening.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: The plate is gently shaken to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.[12]

Apoptosis Determination (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where the membrane integrity is compromised.[14]

Methodology:

  • Cell Harvesting: Both adherent and floating cells are collected after treatment with the isoxazole compounds.

  • Washing: The cells are washed with cold PBS.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.[15]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle:

Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Methodology:

  • Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol, which permeabilizes the cell membrane.[3][16]

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • RNase Treatment: The cells are treated with RNase to prevent the staining of double-stranded RNA by PI.[16]

  • PI Staining: The cells are stained with a PI solution.[17]

  • Flow Cytometry Analysis: The DNA content of the cell population is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Conclusion

Isoxazole-based compounds represent a versatile and potent class of anticancer agents with demonstrated efficacy against a broad range of cancer cell lines. Their ability to be synthetically modified allows for the fine-tuning of their pharmacological properties, leading to the development of derivatives with enhanced potency and selectivity. The diverse mechanisms of action, particularly the induction of apoptosis through the modulation of critical signaling pathways like the DR5 and HSP90 pathways, underscore the significant therapeutic potential of the isoxazole scaffold in oncology. Further research and development in this area hold great promise for the discovery of novel and effective cancer treatments.

References

The Future is Green: A Comparative Guide to Sustainable Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of isoxazole derivatives, a cornerstone of many pharmaceuticals, is undergoing a green revolution. Traditional methods, often reliant on harsh conditions and toxic solvents, are being replaced by cleaner, more efficient, and sustainable alternatives. This guide provides a comparative overview of key green chemistry approaches to isoxazole synthesis, supported by experimental data and detailed protocols to facilitate their adoption in the laboratory.

The isoxazole scaffold is a privileged structure in medicinal chemistry, integral to a wide array of approved drugs.[1] However, conventional synthetic routes frequently clash with the principles of green chemistry, employing volatile organic solvents and energy-intensive procedures.[1][2] In response, a new generation of synthetic methodologies has emerged, prioritizing environmental responsibility without compromising efficiency. These approaches, including ultrasound and microwave-assisted synthesis, multicomponent reactions in aqueous media, and mechanochemistry, offer significant advantages in terms of reduced reaction times, higher yields, and minimized waste.[2][3][4]

Comparative Analysis of Green Synthetic Methods

The following tables summarize quantitative data from various studies, offering a direct comparison of different green methodologies for the synthesis of isoxazole derivatives.

Table 1: Ultrasound-Assisted vs. Conventional Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

CatalystMethodSolventTemperature (°C)TimeYield (%)Reference
Itaconic AcidUltrasoundH₂O5015 min95[5]
Itaconic AcidConventionalH₂O1003 h90[5]
PyridineUltrasound-Room Temp-64-96[5][6]
Vitamin B₁UltrasoundH₂O2030 min92[1]
Vitamin B₁ConventionalH₂O20120 min75[1]
Fe₂O₃ NPsUltrasoundH₂ORoom Temp20-35 min84-91[6]

Table 2: Microwave-Assisted vs. Conventional Synthesis of Isoxazoles

ReactantsMethodSolventTimeYield (%)Reference
Chalcone, Hydroxylamine HClMicrowaveEthanol--[1][7]
Acid Chlorides, Terminal Alkynes, Hydroximinoyl ChloridesMicrowave-30 minModerate to Good[8]
Acid Chlorides, Terminal Alkynes, Hydroximinoyl ChloridesConventional-Several daysLower[8]
1,3-Propanediones, Hydroxylamine HClMicrowaveEthanol2.5 min72[9]

Table 3: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

CatalystMethodTimeYield (%)Reference
Catalyst-FreeBall-milling20-60 minup to 86[10][11]
Cu/Al₂O₃Ball-milling-Moderate to Excellent[12][13]

Experimental Protocols

Ultrasound-Assisted One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol is adapted from methodologies employing ultrasound irradiation to accelerate the reaction and improve yields.[3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst (e.g., itaconic acid (10 mol%) or Vitamin B₁ (10 mol%))[1][5]

  • Water (solvent)

  • Ultrasound bath or probe

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, β-ketoester, hydroxylamine hydrochloride, and catalyst in water.

  • Place the flask in an ultrasound bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz) at the specified temperature (e.g., 20-50°C) for the indicated time (e.g., 15-30 minutes).[1][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product typically precipitates. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and, if necessary, recrystallize from a suitable solvent like ethanol to obtain the pure product.[3]

Microwave-Assisted Synthesis of Isoxazole Derivatives from Chalcones

This method utilizes microwave irradiation for rapid heating, leading to enhanced reaction rates and improved yields.[7][14]

Materials:

  • Chalcone (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Base (e.g., sodium acetate)

  • Ethanol (15 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone and hydroxylamine hydrochloride in ethanol.

  • Add the base to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The product can be isolated by pouring the mixture into cold water and filtering the resulting precipitate.

  • Purify the crude product by recrystallization.

Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles

This solvent-free approach utilizes mechanical force to initiate the chemical reaction, aligning with the principles of green chemistry by eliminating the need for solvents.[12][13]

Materials:

  • Terminal alkyne

  • Hydroxyimidoyl chloride

  • Ball mill with grinding jars and balls

Procedure:

  • Place the terminal alkyne and hydroxyimidoyl chloride into a grinding jar containing grinding balls.

  • Mill the mixture at a specified frequency for the required duration (e.g., 20-60 minutes).[10][11]

  • After milling, the product is typically obtained as a solid.

  • The product can be purified by simple washing or recrystallization, often with minimal work-up required.

Reaction Pathways and Workflows

The following diagrams illustrate the general pathways and workflows for the described green synthetic methods.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde Aromatic Aldehyde GreenMethod Green Method (Ultrasound/Microwave) Aldehyde->GreenMethod Ketoester β-Ketoester Ketoester->GreenMethod Hydroxylamine Hydroxylamine HCl Hydroxylamine->GreenMethod Product Isoxazole Derivative GreenMethod->Product Solvent Green Solvent (e.g., Water) Solvent->GreenMethod Catalyst Catalyst (Optional) Catalyst->GreenMethod

Caption: General workflow for multicomponent isoxazole synthesis.

G Start Start: Combine Reactants (Aldehyde, β-Ketoester, Hydroxylamine HCl) Reaction Apply Green Energy Source (Ultrasound or Microwave) Start->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Workup Work-up & Isolation (Filtration/Extraction) Monitor->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification End End: Pure Isoxazole Product Purification->End

Caption: Experimental workflow for green isoxazole synthesis.

G Alkyne Terminal Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (from Hydroxyimidoyl Chloride) NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Caption: 1,3-Dipolar cycloaddition pathway to isoxazoles.

Conclusion

The adoption of green chemistry principles in isoxazole synthesis is not merely an environmental consideration but a strategic move towards more efficient, cost-effective, and safer chemical manufacturing.[2] Ultrasound and microwave-assisted methods drastically reduce reaction times and energy consumption, while multicomponent reactions in water and solvent-free mechanochemical approaches minimize the use of hazardous substances.[6][8][12] The data and protocols presented herein demonstrate that sustainable practices can lead to high-yielding and clean syntheses of these vital pharmaceutical building blocks, paving the way for a greener future in drug discovery and development.

References

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2] Rigorous and unambiguous structural confirmation is paramount for advancing drug discovery and development, ensuring the precise understanding of structure-activity relationships (SAR). This guide provides an objective comparison of key spectroscopic techniques used for the structural elucidation of isoxazole derivatives, supported by experimental data and detailed protocols.

Workflow for Structural Elucidation

The structural confirmation of a newly synthesized isoxazole derivative typically follows a multi-step spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive and validated chemical structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Syn Synthesis of Isoxazole Derivative Puri Purification (e.g., Chromatography) Syn->Puri MS Mass Spectrometry (Molecular Weight) Puri->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (Connectivity & 3D Structure) IR->NMR Xray X-ray Crystallography (Unambiguous 3D Structure) NMR->Xray If single crystal is obtained Confirm Structure Confirmed NMR->Confirm Xray->Confirm

Caption: General workflow for the synthesis and structural confirmation of isoxazole derivatives.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for substituted isoxazole derivatives. These values can serve as a reference for researchers in assigning their own experimental results.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Disubstituted Isoxazoles

The chemical shift of the proton at the 4-position (H-4) of the isoxazole ring is particularly sensitive to the electronic nature of the substituents at positions 3 and 5, providing a useful diagnostic tool for isomer identification.[3]

Compound/StructureH-4 Chemical Shift (δ, ppm)Reference Solvent
3-Methyl-5-phenylisoxazole CH₃Phenyl6.37CDCl₃
5-Methyl-3-phenylisoxazole PhenylCH₃6.45CDCl₃
3-(4-Nitrophenyl)-5-phenylisoxazole 4-NitrophenylPhenyl7.18CDCl₃
5-(4-Nitrophenyl)-3-phenylisoxazole Phenyl4-Nitrophenyl6.95CDCl₃

Data compiled from reference[3].

Table 2: ¹³C NMR Spectroscopic Data for Isoxazole Derivatives

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the isoxazole ring carbons are characteristic.

Carbon Atom3,5-Dimethyl-4-(3'-nitrophenylazo)isoxazole (δ, ppm)[4]Representative Benzo[c]isoxazole (δ, ppm)[5]
C3 155.50-
C4 112.25-
C5 163.31-
C=N -162.5
C-O -150.0
C-CN -115.8
CN -110.0
Table 3: IR Spectroscopic Data for Isoxazole Derivatives

Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule.

Functional GroupCharacteristic Absorption (ν, cm⁻¹)Notes
C=O (carbonyl) ~1720Present in derivatives with carbonyl substituents.[6]
C=N (isoxazole ring) ~1610Characteristic of the isoxazole ring system.[3]
N-O (isoxazole ring) ~1405Characteristic of the isoxazole ring system.[4]
C=C (aromatic) ~1491-1515From aromatic substituents.[4][6]
Aromatic C-H ~3007Stretching vibration.[7]
Aliphatic C-H ~2856-2923Stretching vibration.[4]

Detailed Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the structural elucidation of isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the connectivity of atoms in a molecule. For complex fused-ring systems, 2D NMR experiments are crucial for unambiguous assignments.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all proton signals.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks, which is essential for assigning protons on aromatic rings or alkyl chains.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on proton assignments.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is critical for identifying connectivity across quaternary carbons and confirming the overall structure of the isoxazole derivative.[8]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula.[6][8]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for many isoxazole derivatives.[5] Electron ionization (EI) can also be used and may provide useful fragmentation data.[4][5]

  • Analysis:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺).

    • For HRMS, the highly accurate mass measurement of the molecular ion is used to determine the elemental formula.[8]

    • If necessary, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.

  • Sample Preparation:

    • Solid Samples: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, analyze the solid using an attenuated total reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl) to create a thin film.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=N, N-O, aromatic C-H).[4][6]

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for unambiguous structural determination, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[9][10]

  • Crystallization: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[9] This is often the most challenging step.

  • Data Collection: Mount the crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[9]

Logical Relationships in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for a confident structural assignment. For instance, 2D NMR experiments are fundamental in connecting different fragments of the molecule identified by their proton and carbon chemical shifts.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_structure Structural Assignment H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Relationship between 1D and 2D NMR experiments for structural assignment.

By systematically applying these spectroscopic methods and comparing the acquired data with established values, researchers can confidently determine the structure of novel isoxazole derivatives, paving the way for further investigation into their biological activities.

References

A Comparative Guide to the In-Vitro Antioxidant and Anticancer Activities of Synthesized Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of recently synthesized isoxazole derivatives, focusing on their in-vitro antioxidant and anticancer properties. The data presented herein is collated from various studies to offer an objective overview of their potential as therapeutic agents.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values for several compounds are summarized below, with lower values indicating higher antioxidant activity.

Table 1: In-Vitro Antioxidant Activity of Synthesized Isoxazole Derivatives (DPPH Assay)

Compound IDStructureIC50 (µM)Reference CompoundIC50 (µM)
2a Fluorophenyl-isoxazole-carboxamide derivative1.28Trolox8.81[1]
2c Fluorophenyl-isoxazole-carboxamide derivative1.34Trolox8.81[1]
C3 Isoxazole derivative10.96--[2]
C5 Isoxazole derivative13.12--[2]
C6 Isoxazole derivative18.87--[2]
28 Isoxazole ring containing chalcone~12.6 (5 µg/mL)Gallic Acid~29.4 (5 µg/mL)[3]

Note: IC50 values were converted to µM for comparison where possible. Some studies did not specify a reference compound under identical experimental conditions.

Comparative Analysis of Anticancer Activity

The in-vitro anticancer efficacy of synthesized isoxazole compounds has been assessed against a variety of human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below. A lower IC50 value signifies greater potency.

Table 2: In-Vitro Anticancer Activity of Synthesized Isoxazole Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
1a PC3 (Prostate)20.0--[4]
1b PC3 (Prostate)40.0--[4]
1c PC3 (Prostate)25.0--[4]
2a Hep3B (Liver)27.2--[1][5]
2b Hep3B (Liver)24.2--[1][5]
2d Hep3B (Liver)21.7--[1][5]
2e Hep3B (Liver)16.3--[1][5]
15a HeLa (Cervical)0.4--[6]
15b HeLa (Cervical)1.8--[6]
15e HeLa (Cervical)1.2--[6]
45 Prostate Cancer Cell Line~4.7 (2 µg/mL)Docetaxel~5.9 (5 µg/mL)[7]
39 Prostate Cancer Cell Line~9.4 (4 µg/mL)Docetaxel~5.9 (5 µg/mL)[7]
4 K562 (Leukemia)<0.1--
8 K562 (Leukemia)<10.0--
11 K562 (Leukemia)<0.2--

Note: IC50 values were converted to µM for comparison where possible.

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate replication and further research.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 M.

  • Assay Procedure:

    • An aliquot of the methanolic DPPH solution (1 mL) is mixed with various concentrations of the synthesized isoxazole compounds.

    • The mixture is incubated in the dark at room temperature for 50 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the scavenging activity against the concentration of the compound.

Anticancer Activity: MTT Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment: Cells are treated with the isoxazole compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis: Propidium Iodide (PI) Staining
  • Cell Treatment and Fixation: Cells are treated with the isoxazole compound, harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.

Signaling Pathways and Mechanisms of Action

Synthesized isoxazole compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis, inhibiting tubulin polymerization, and inhibiting Heat Shock Protein 90 (HSP90).

Experimental Workflow

The general workflow for evaluating the antioxidant and anticancer properties of newly synthesized isoxazole compounds is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Chemical Synthesis of Isoxazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Purification->Antioxidant Anticancer Anticancer Cytotoxicity (MTT Assay) Purification->Anticancer Apoptosis Apoptosis Assays (Annexin V/PI) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Anticancer->CellCycle Pathway Signaling Pathway Analysis (Western Blot, etc.) Apoptosis->Pathway CellCycle->Pathway

Experimental workflow for isoxazole compound evaluation.

Apoptosis Induction Pathway

Many isoxazole derivatives induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

G isoxazole Isoxazole Compound bcl2 Bcl-2 (Anti-apoptotic) isoxazole->bcl2 down-regulates bax Bax (Pro-apoptotic) isoxazole->bax up-regulates mito Mitochondrial Membrane Potential (Disruption) bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis pathway induced by isoxazoles.

Tubulin Polymerization Inhibition Pathway

Certain isoxazole derivatives act as anti-mitotic agents by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin into microtubules, a process crucial for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

G isoxazole Isoxazole Compound tubulin α/β-Tubulin Dimers isoxazole->tubulin binds to polymerization Tubulin Polymerization isoxazole->polymerization inhibits tubulin->polymerization microtubules Microtubules polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis

Tubulin polymerization inhibition by isoxazoles.

HSP90 Inhibition Pathway

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. Isoxazole-based inhibitors can bind to the ATP-binding site of HSP90, leading to the degradation of its client proteins and ultimately, cancer cell death.[8][9]

G isoxazole Isoxazole Inhibitor hsp90 HSP90 isoxazole->hsp90 binds & inhibits client_proteins Client Oncoproteins (e.g., Akt, c-Raf, HER2, EGFR) hsp90->client_proteins stabilizes proteasome Proteasomal Degradation client_proteins->proteasome ubiquitination proliferation Cell Proliferation & Survival client_proteins->proliferation apoptosis Apoptosis

HSP90 inhibition pathway by isoxazole compounds.

References

Safety Operating Guide

Navigating the Disposal of Isoxazole-5-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Isoxazole-5-carbaldehyde, a compound utilized in research and development, requires careful handling and disposal through licensed waste carriers.[1] While specific, detailed disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors, mists, or gases.[1] It is also crucial to prevent the chemical from entering drains, waterways, or sewer systems.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste, following the guidelines established by your institution's Environmental Health and Safety (EHS) department and in compliance with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4]

1. Waste Classification and Segregation:

  • At the point of generation, classify waste containing this compound as hazardous chemical waste.[2][5]

  • Segregate this waste from other waste streams to prevent cross-contamination and potentially dangerous reactions.[2] It should not be mixed with halogenated or non-halogenated solvents unless specifically permitted by your EHS office.[2]

2. Container Selection and Labeling:

  • Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][6] The container must be in good condition and have a secure lid.[5]

  • Affix a "Hazardous Waste" label to the container as soon as the first of the waste is added.[3][5][7]

  • The label must include the full chemical name "this compound," the quantity of the waste, the date of generation, the place of origin (e.g., lab and room number), and the Principal Investigator's name and contact information.[3] Chemical formulas or abbreviations are not acceptable.[3]

3. Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2][6]

  • This area should be away from incompatible materials.[2] The Safety Data Sheet (SDS) for this compound indicates it is incompatible with strong oxidizing agents.[1]

  • Keep the waste container closed at all times, except when adding waste.[2][5]

4. Disposal Request and Pickup:

  • Once the container is full or the research involving this compound is complete, submit a hazardous waste pickup request to your institution's EHS department.[3]

  • Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect it for proper disposal.[7]

5. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

  • Collect the absorbent material into a sealed container for disposal as hazardous waste.[1]

  • Ensure all sources of ignition are removed from the area.[1]

Summary of Disposal Procedures

StepActionKey Considerations
1. Preparation Don appropriate PPE (goggles, gloves, lab coat). Work in a chemical fume hood.Ensure adequate ventilation and prevent environmental release.[1]
2. Classification Identify waste as "Hazardous Chemical Waste".Do not mix with other waste streams unless instructed.[2]
3. Containment Use a designated, compatible, and leak-proof container.Plastic is often preferred. Keep the container sealed.[3][6]
4. Labeling Attach a "Hazardous Waste" label with complete information.Include full chemical name, quantity, and generator details.[3]
5. Storage Store in a designated satellite accumulation area.Segregate from incompatible materials like strong oxidizers.[1][2]
6. Disposal Arrange for pickup by the institutional EHS department.Follow your institution's specific procedures for waste collection.[3]

Disposal Decision Workflow

A Generation of this compound Waste D Place waste in a compatible, sealed container. A->D B Is the waste container properly labeled as 'Hazardous Waste'? C Label the container with full chemical name, date, and PI information. B->C No E Store in a designated Satellite Accumulation Area. B->E Yes C->E D->B F Is the container full or is the project complete? E->F G Continue to accumulate waste safely. F->G No H Submit a hazardous waste pickup request to EHS. F->H Yes G->F I EHS collects and disposes of the waste. H->I

References

Personal protective equipment for handling Isoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Isoxazole-5-carbaldehyde to ensure a safe laboratory environment. Due to the limited availability of specific toxicological data for this compound, a precautionary approach based on information from structurally similar isoxazole aldehydes is strongly recommended.

Immediate Safety and Hazard Information

Data Presentation: Hazard and Safety Profile of Related Isoxazole Aldehydes

PropertyThis compoundIsoxazole-3-carbaldehyde3-Methyl-5-phenyl-4-isoxazolecarbaldehyde
Physical State SolidLiquidSolid
Acute Oral Toxicity Data not availableAcute Toxicity Category 4 (Harmful if swallowed)No acute toxicity information available
Skin Corrosion/Irritation Data not availableExpected to be a skin irritantNo information available
Serious Eye Damage/Irritation Data not availableEye Irritation Category 2 (Causes serious eye irritation)No information available
Skin Sensitization Data not availableSkin Sensitization Category 1 (May cause an allergic skin reaction)No information available
Occupational Exposure Limits Not establishedNot establishedNot established

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[1] For operations with a higher risk of splashing, a full face shield must be worn in addition to safety goggles.[1]

  • Hand Protection : Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended for handling aldehydes.[2] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.

  • Body Protection : A lab coat is required. For procedures with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to avoid inhalation. If work outside of a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Conduct all weighing and transferring of solid this compound within the chemical fume hood to contain any dust.

    • If creating solutions, add the solid slowly to the solvent to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the laboratory area.[3]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation develops.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix aldehyde waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

  • Waste Neutralization (if applicable and permitted) :

    • Some institutions may have protocols for neutralizing aldehyde waste. This typically involves reacting the aldehyde with a chemical neutralizer to form a less hazardous substance.

    • Never attempt to neutralize chemical waste without a validated and approved protocol from your EHS department.

  • Waste Collection :

    • Store hazardous waste containers in a designated satellite accumulation area.

    • Arrange for the collection and disposal of hazardous waste through your institution's EHS-approved waste management vendor.

Experimental Workflow and Logical Relationships

The following diagram illustrates the essential steps and decision points for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound A Preparation & Risk Assessment B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Handling of this compound C->D E Exposure Event? D->E F First Aid & Medical Attention E->F Yes G Decontamination of Work Area & Equipment E->G No F->G H Segregate Hazardous Waste G->H I Proper Disposal via EHS H->I J End of Procedure I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.